1-(2,2-Diphenylethyl)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
36794-51-1 |
|---|---|
Molecular Formula |
C19H23N |
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1-(2,2-diphenylethyl)piperidine |
InChI |
InChI=1S/C19H23N/c1-4-10-17(11-5-1)19(18-12-6-2-7-13-18)16-20-14-8-3-9-15-20/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChI Key |
XVSOZFTWUKQFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Isomer: A Technical Examination of 1-(2,2-Diphenylethyl)piperidine's Place in Neuropharmacology
An In-depth Guide for Researchers and Drug Development Professionals
Preamble: The Challenge of an Undefined Profile
In the landscape of neuropharmacological research, the exploration of novel psychoactive substances often outpaces their rigorous scientific characterization. This is particularly true for isomers of well-known research chemicals, where one compound may be extensively studied while its structural relatives remain in obscurity. Such is the case with 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) , the lesser-known isomer of the dissociative agent diphenidine (1-(1,2-diphenylethyl)piperidine). Despite its structural similarity to a compound with known N-methyl-D-aspartate (NMDA) receptor activity, a thorough investigation of the scientific literature reveals a significant paucity of pharmacological data for 1-(2,2-Diphenylethyl)piperidine itself. This guide, therefore, serves a dual purpose: to present the currently available information on 2,2-DEP and to provide a comprehensive pharmacological context through the lens of its well-characterized isomer, diphenidine, and the broader class of piperidine-containing compounds. For the research and drug development professional, this document outlines not what is known, but illuminates a clear and present gap in our understanding, highlighting an opportunity for novel investigation.
Synthesis and Analytical Differentiation: The Primary Focus of Current Research
The existing body of scientific literature on 1-(2,2-Diphenylethyl)piperidine is predominantly centered on its synthesis and analytical distinction from its more prevalent isomer, diphenidine.[1][2] This focus is largely driven by the need for forensic and analytical laboratories to accurately identify substances in the ever-evolving landscape of new psychoactive substances.
Synthetic Pathway
The synthesis of 1-(2,2-Diphenylethyl)piperidine is a crucial first step for any pharmacological investigation, as it provides the necessary material for in vitro and in vivo studies. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of 1-(2,2-Diphenylethyl)piperidine
Objective: To synthesize 1-(2,2-Diphenylethyl)piperidine from commercially available starting materials.
Materials:
-
2,2-diphenylethanamine
-
1,5-dibromopentane
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 2,2-diphenylethanamine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (3.0 eq).
-
To this stirred suspension, add 1,5-dibromopentane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(2,2-Diphenylethyl)piperidine.
Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Distinction from Diphenidine
The ability to differentiate between 1-(2,2-Diphenylethyl)piperidine and diphenidine is critical for forensic analysis. Gas chromatography-mass spectrometry (GC-MS) is a key technique for this purpose. Under electron ionization (EI), these isomers produce distinct fragmentation patterns, allowing for their unambiguous identification. Specifically, the piperidine ring in 1-(2,2-Diphenylethyl)piperidine leads to the formation of a characteristic iminium ion at m/z 98, whereas diphenidine produces a prominent fragment at m/z 174.[1]
Caption: GC-MS differentiation of 2,2-DEP and Diphenidine.
The Known Pharmacology of the Isomer: Diphenidine (1-(1,2-Diphenylethyl)piperidine)
To understand the potential pharmacological space that 1-(2,2-Diphenylethyl)piperidine might occupy, it is instructive to examine the well-documented profile of its isomer, diphenidine. Diphenidine is recognized as a dissociative substance, with its primary mechanism of action being the antagonism of the NMDA receptor.[3][4][5][6]
NMDA Receptor Antagonism
Diphenidine is an uncompetitive antagonist of the NMDA receptor, binding to the phencyclidine (PCP) site within the ion channel.[4][5] This action is believed to be responsible for its dissociative and hallucinogenic effects.[6] In vitro studies have demonstrated that diphenidine reduces NMDA-mediated field excitatory postsynaptic potentials (NMDA-fEPSPs) in rat hippocampal slices to a similar extent as ketamine.[1]
Monoamine Transporter Interactions
In addition to its primary action at the NMDA receptor, diphenidine has been shown to have inhibitory effects on monoamine transporters, though with lower potency. It displays weak to moderate inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][7] This interaction with monoamine systems may contribute to the stimulant effects reported by users.[6]
In Vivo Effects
In animal models, diphenidine has been shown to induce stereotypy in rats.[3] It also disrupts prepulse inhibition (PPI) of the startle response, a common in vivo assay for screening compounds with potential antipsychotic or psychotomimetic effects.[4][5]
The Piperidine Scaffold: A Privileged Structure in CNS Drug Discovery
The piperidine ring is a common structural motif in a vast array of centrally acting drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry.[8][9][10] Derivatives of piperidine have been developed as analgesics, antipsychotics, antidepressants, and agents for treating neurodegenerative diseases.[8][9] The conformational flexibility of the piperidine ring allows it to adopt various orientations, enabling it to interact with a wide range of biological targets.
Caption: Diverse CNS targets of piperidine-based compounds.
The established neuropharmacology of numerous piperidine derivatives suggests that 1-(2,2-Diphenylethyl)piperidine could potentially interact with a variety of CNS targets, including:
-
Sigma Receptors: These receptors are implicated in a range of cellular functions and are a target for many psychoactive compounds. The phenethylpiperidine scaffold, a component of 2,2-DEP, is known to be a selective sigma receptor ligand in some contexts.[11][12]
-
Dopamine, Serotonin, and Norepinephrine Transporters: As seen with its isomer diphenidine, interaction with these monoamine transporters is a possibility.[5][7]
Future Directions and the Call for Research
The current state of knowledge regarding 1-(2,2-Diphenylethyl)piperidine is a clear call to the scientific community for further investigation. The lack of fundamental pharmacological data represents a significant gap in our understanding of the structure-activity relationships within the 1,2-diarylethylamine class of compounds.
To build a comprehensive pharmacological profile of 1-(2,2-Diphenylethyl)piperidine, the following experimental avenues are critical:
-
In Vitro Receptor Binding and Functional Assays: A broad panel of radioligand binding assays is necessary to determine the affinity of 2,2-DEP for a wide range of CNS targets, including NMDA receptors, sigma receptors (σ₁ and σ₂), and monoamine transporters (DAT, SERT, NET). Subsequent functional assays are required to determine whether it acts as an agonist, antagonist, or modulator at any identified targets.
-
In Vivo Behavioral Pharmacology: A battery of in vivo studies in animal models is needed to assess the behavioral effects of 2,2-DEP. This should include, but not be limited to, locomotor activity, tests of sensory gating (e.g., prepulse inhibition), and models of anxiety, depression, and psychosis.
-
Toxicological Evaluation: A thorough toxicological assessment is essential to understand the safety profile of 1-(2,2-Diphenylethyl)piperidine, including acute and chronic toxicity studies.
Conclusion
1-(2,2-Diphenylethyl)piperidine remains a pharmacological enigma. While its synthesis and analytical properties are documented, its biological activity is largely unexplored. The well-characterized profile of its isomer, diphenidine, as a potent NMDA receptor antagonist provides a compelling rationale for the investigation of 2,2-DEP. However, it is crucial for the scientific community to avoid assumptions and to undertake a systematic and rigorous pharmacological evaluation of this compound. The insights gained from such studies will not only elucidate the specific properties of 1-(2,2-Diphenylethyl)piperidine but will also contribute to a deeper understanding of the structure-activity relationships that govern the neuropharmacology of the broader class of 1,2-diarylethylamines. Until such research is conducted, the pharmacological profile of this intriguing molecule will remain a significant and unanswered question in the field of neuropharmacology.
References
- World Health Organization. (2020). Critical Review Report: Diphenidine. Expert Committee on Drug Dependence.
- Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 7(5), 358-367.
- Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2014). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis.
- World Health Organization. (2020). Critical Review Report: 2-MEO-diphenidine 2-MXP. Expert Committee on Drug Dependence.
- Ciszek, M. A., Kryst, J., & Witek, J. (2016). Pharmacological investigations of the dissociative ‘legal highs’ diphenidine, methoxphenidine and analogues. PloS one, 11(6), e0157021.
- Wallach, J., Kang, H., Colestock, T., Morris, H., & Adejare, A. (2016). Pharmacological investigations of the dissociative ‘legal highs’ diphenidine, methoxphenidine and analogues. PloS one, 11(6), e0157021.
- Wallach, J., Kang, H., Colestock, T., Morris, H., & Adejare, A. (2016). Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues. PLOS ONE, 11(6), e0157021.
- Matsumoto, R. R., Pouw, B., & Bowen, W. D. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl) piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and alcohol dependence, 118(1), 40-47.
- Expert Committee on Drug Dependence. (n.d.). Diphenidine.
- Beck, O., Bäckberg, M., & Helander, A. (2015). Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine. Clinical Toxicology, 53(5), 446-453.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Matsumoto, R. R., Pouw, B., & Bowen, W. D. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and alcohol dependence, 118(1), 40-47.
- Schifano, F., Orsolini, L., Duccio, P., & Corkery, J. M. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) piperidine; 2-meo-diphenidine): Preliminary data on chemical, pharmacological and clinical effects. Brain research bulletin, 118, 104-109.
- Naidoo, D. (2017).
- de Oliveira, A. C., de Oliveira, T. M., de Almeida, F. K. S., da Silva, A. L., de Oliveira, A. P., de Oliveira, G. A., ... & de Lima, M. D. C. (2016). Highly functionalized piperidines: free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 11(11), e0165939.
- Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 7(5), 358-367.
- Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1, 2-diphenylethylamine and 1-(1, 2-diphenylethyl) piperidine enantiomers and of related compounds. Bioorganic & medicinal chemistry, 17(9), 3456-3462.
- Wang, Y., Yao, Y., Liu, J., Wu, L., Liu, T., Cui, J., & Lee, D. Y. W. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Journal of medicinal chemistry, 63(11), 6065-6078.
- Jubilant Life Sciences Limited. (n.d.).
- Siddiqui, A. A., Rahman, M. A., Shaharyar, M., & Mishra, R. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77-82.
- Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 7(5), 358-367.
- Schifano, F., Orsolini, L., Duccio, P., & Corkery, J. M. (2015). Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) piperidine; 2-meo-diphenidine): Preliminary data on chemical, pharmacological and clinical effects. Brain research bulletin, 118, 104-109.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- BenchChem. (n.d.).
- Mamedova, G., Al-Harrasi, A., & Hussain, J. (2023). N-(2,2-Diphenylethyl)furan-2-carboxamide. Molbank, 2023(2), M1646.
Sources
- 1. research.tus.ie [research.tus.ie]
- 2. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 6. Diphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Diphenylethyl Piperidine Derivatives: Mechanistic Insights and Polypharmacology
Executive Summary
The 1,2-diarylethylamine scaffold—most notably represented by diphenidine (1-(1,2-diphenylethyl)piperidine, DPH) —constitutes a critical class of central nervous system (CNS) active agents. Originally synthesized in the early 20th century and later investigated for neuroprotective properties following ischemic stroke, these compounds have garnered significant attention due to their complex polypharmacology.
Diphenylethyl piperidines function primarily as uncompetitive N-methyl-D-aspartate receptor (NMDAR) antagonists and moderate monoamine reuptake inhibitors (targeting the dopamine and norepinephrine transporters, DAT and NET). This dual mechanism presents a unique therapeutic window for conditions like Fragile X Syndrome (FXS) and major depressive disorder, while also explaining their emergence as dissociative research chemicals. This whitepaper systematically deconstructs the structure-activity relationship (SAR) of this scaffold, detailing the causality behind molecular modifications and providing self-validating experimental workflows for their pharmacological evaluation.
Mechanistic Foundations
The pharmacodynamic profile of diphenylethyl piperidines is driven by two distinct but complementary pathways:
-
Uncompetitive NMDAR Antagonism : Like phencyclidine (PCP) and ketamine, diphenidine derivatives bind to the PCP site located inside the ion channel pore of the NMDAR. Because this site is only accessible when the channel is open, these drugs are classified as use-dependent, uncompetitive antagonists. By physically occluding the pore, they block excessive calcium (
) influx, mitigating glutamate-induced excitotoxicity . -
Monoamine Transporter Inhibition : Off-target inhibition of DAT and NET increases extracellular dopamine and norepinephrine. In a therapeutic context, this monoaminergic boost can counteract the motor-impairing and sedative effects typically associated with potent NMDAR blockade.
Fig 1: Mechanism of uncompetitive NMDAR antagonism by diphenidine derivatives via PCP site blockade.
Structure-Activity Relationship (SAR) Profiling
The 1-(1,2-diphenylethyl)piperidine backbone is highly sensitive to steric and electronic modifications. SAR studies reveal strict structural requirements for optimal NMDAR affinity and DAT/NET selectivity.
Aryl Ring Substitutions (The Methoxy and Halogen Series)
Modifications to the phenyl rings drastically alter binding affinity. The position of the substituent dictates the molecule's ability to fit within the highly conserved, sterically restricted PCP binding pocket of the NMDAR pore.
-
Ortho and Meta Substitutions : Compounds like 2-methoxydiphenidine (2-MXP) and 3-MXP retain high affinity. 3-MXP is nearly equipotent to the parent compound DPH. Halogenation at the ortho position (e.g., 2-Cl-DPH) significantly increases potency, yielding low nanomolar affinity.
-
Para Substitutions : Placing a bulky methoxy group at the para position (4-MXP) causes a severe steric clash within the channel pore, resulting in a ~25-fold drop in NMDAR affinity compared to DPH. Interestingly, 4-MXP retains its DAT affinity, effectively flipping the molecule's selectivity profile from an NMDAR antagonist to a primary dopamine reuptake inhibitor.
Bioisosteric Replacements (Chalcogen Heterocycles)
Recent advancements have explored replacing one of the phenyl rings with chalcogen-containing heterocycles to fine-tune polypharmacology .
-
Selenium and Thiophene : The 2-selenophene (SePP) and thiophene (TPP) analogs perfectly mimic the spatial geometry and lipophilicity of the phenyl ring, maintaining nearly identical NMDAR affinity to DPH (~28 nM).
-
Furan : The oxygen-containing furan analog (FuPP) exhibits a 4-fold reduction in NMDAR affinity, demonstrating that the increased electronegativity and altered bond angles of oxygen disrupt optimal pore binding.
Quantitative SAR Data Summary
| Compound Name | Substitution / Modification | NMDAR Affinity (nM) | DAT Inhibition (nM) | NET Inhibition (nM) |
| DPH (Diphenidine) | Unsubstituted Parent | 28.6 | ~500 - 1000 | ~500 - 1000 |
| 2-Cl-DPH | Ortho-Chlorine | 14.6 | Moderate | Moderate |
| 3-MXP | Meta-Methoxy | 30.3 | Moderate | Moderate |
| 2-MXP | Ortho-Methoxy | 56.5 | Moderate | Moderate |
| 4-MXP | Para-Methoxy | 723.8 | ~250 - 300 | Moderate |
| SePP | 2-Selenophene Bioisostere | 28.7 | Moderate | Moderate |
| TPP | Thiophene Bioisostere | 25.4 | Moderate | Moderate |
| FuPP | Furan Bioisostere | 128.8 | Moderate | Moderate |
(Note: SERT inhibition for all listed compounds remains >10,000 nM, indicating high selectivity for DAT/NET over SERT).
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the synthesis and pharmacological evaluation of these derivatives must follow self-validating methodologies.
Chemical Synthesis: Organozinc-Modified Mannich Reaction
Traditional Mannich reactions for 1,2-diarylethylamines often suffer from poor yields due to the instability of the imine intermediate. The organozinc-mediated approach solves this by allowing a highly selective, one-pot, two-step synthesis.
-
Step 1 (Imine Formation) : React benzaldehyde (or a heterocyclic aldehyde like 2-selenophenecarboxaldehyde) with piperidine in the presence of a catalytic amount of trifluoroacetic acid (TFA). Causality: TFA accelerates the dehydration of the hemiaminal intermediate to form the electrophilic imine.
-
Step 2 (Nucleophilic Attack) : Add benzyl bromide and zinc dust directly to the vessel. Causality: Zinc inserts into the carbon-bromine bond to form a transient, highly reactive benzylzinc bromide nucleophile. This intermediate selectively attacks the imine carbon over any unreacted aldehyde, preventing unwanted alcohol byproducts.
-
Validation : The reaction is quenched with aqueous ammonia. The basicity of the piperidine nitrogen allows for self-validating acid-base extraction: the product is pulled into an acidic aqueous layer, leaving neutral impurities in the organic phase, before being basified and re-extracted. Final purity is confirmed via
-NMR.
Radioligand Binding Assay: -MK-801 Competitive Displacement
To quantify NMDAR affinity, a competitive radioligand binding assay utilizing
-
Tissue Preparation : Rat forebrain homogenate is utilized because it naturally expresses a physiologically relevant distribution of NMDAR subtypes (NR1/NR2A-D).
-
Incubation & Channel Opening : Homogenates are incubated with
-MK-801 and the test compound. Causality: Because MK-801 and diphenidine derivatives are open-channel blockers, the buffer must be supplemented with exogenous glutamate and glycine. Without these agonists, the channel remains closed, the PCP site is hidden, and the assay will fail to yield binding data. -
Internal Validation : A positive control well containing 30 μM of unlabeled (+)-MK-801 is included. Causality: This massive excess of unlabeled ligand saturates all specific PCP sites. Any radioactivity detected in this well represents non-specific binding (e.g., ligand sticking to the plastic or lipid membrane), which is mathematically subtracted from all other wells to isolate the specific binding signal.
-
Quantification : Rapid vacuum filtration over glass-fiber filters traps the membrane-bound receptors. Ice-cold buffer washes immediately halt binding kinetics and flush away unbound radioligand. Radioactivity is measured via liquid scintillation counting.
Fig 2: Step-by-step workflow for competitive [3H]-MK-801 radioligand binding assays.
Therapeutic Perspectives & Future Directions
The polypharmacology of diphenylethyl piperidines offers a compelling frontier in drug development. Pure NMDAR antagonists often fail in clinical trials due to severe psychotomimetic side effects and motor impairment. However, the intrinsic DAT and NET inhibitory properties of compounds like SePP provide a built-in countermeasure. By elevating synaptic dopamine and norepinephrine, these derivatives can offset the sedative and motor-disrupting effects of NMDAR blockade. This delicate pharmacological balance is currently being investigated for the treatment of auditory hypersensitivity and seizures in Fragile X Syndrome, positioning the 1,2-diarylethylamine scaffold as a highly tunable template for next-generation neurotherapeutics.
References
-
Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., Lodge, D., Halberstadt, A. L., & Brandt, S. D. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLOS One.[Link][1]
-
Cameron, S., Dybek, M., Canal, C. E., & Wallach, J. (2026). Bioisostere-Driven Discovery of SePP: A Selenium-Containing Polypharmacological Agent Relevant to Fragile X Syndrome. Journal of Medicinal Chemistry (ACS Publications).[Link][2]
-
Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.[Link][3]
Sources
Technical Whitepaper: Physicochemical & Forensic Profiling of 1-(2,2-Diphenylethyl)piperidine
Part 1: Executive Summary
In the landscape of novel psychoactive substances (NPS), the structural integrity of reference standards is paramount. 1-(2,2-Diphenylethyl)piperidine (often abbreviated as 2,2-DEP ) is a structural isomer of the dissociative anesthetic Diphenidine (1-(1,2-diphenylethyl)piperidine).[1][2][3][4][5]
While Diphenidine is a potent NMDA receptor antagonist with established recreational use, 2,2-DEP primarily serves as a critical forensic marker . It is synthesized to validate analytical methods, ensuring that positive identifications of Diphenidine are not false positives caused by positional isomers. This guide provides an in-depth physicochemical profile, synthesis methodology, and the specific mass spectrometric fragmentation patterns required to distinguish 2,2-DEP from its psychoactive isomer.
Part 2: Chemical Identity & Structural Analysis[6][7]
The core difference between the psychoactive Diphenidine and the analytical isomer 2,2-DEP lies in the attachment point of the phenyl rings on the ethyl linker. This subtle shift significantly alters the fragmentation pathways in mass spectrometry, acting as a self-validating identification mechanism.
Nomenclature and Identifiers[8]
| Property | Data |
| IUPAC Name | 1-(2,2-Diphenylethyl)piperidine |
| Common Abbreviations | 2,2-DEP, 2,2-Diphenidine |
| Molecular Formula | C₁₉H₂₃N |
| Molecular Weight | 265.40 g/mol |
| Monoisotopic Mass | 265.1830 g/mol |
| CAS Number | Not formally assigned a unique CAS in major registries; often referenced as "Diphenidine Isomer" |
| Structural Class | Diarylethylamine / Piperidine derivative |
Physicochemical Data Table
| Parameter | Value (Experimental/Predicted) | Context |
| Physical State | Solid (HCl salt), Oil (Freebase) | Standard isolation forms. |
| Melting Point | >260 °C (HCl salt) | Significantly higher than Diphenidine HCl (~210 °C). |
| Lipophilicity (LogP) | ~4.6 (Predicted) | Highly lipophilic; crosses BBB readily. |
| pKa (Basic N) | ~9.5 (Predicted) | Protonated at physiological pH. |
| Solubility | Soluble in MeOH, DMSO, CH₂Cl₂. | Insoluble in neutral water; soluble in dilute acid. |
Part 3: Forensic Characterization (The Self-Validating System)
The "Trustworthiness" of an analytical result depends on the exclusion of isomers. The following protocols demonstrate how to distinguish 2,2-DEP from Diphenidine using GC-MS and NMR.
Mass Spectrometry: The Fragmentation Logic
In Gas Chromatography-Mass Spectrometry (GC-MS), Electron Ionization (EI) induces fragmentation driven by the stability of the resulting carbocations.
-
Diphenidine (1,2-DEP): Cleavage occurs at the benzylic position between the
and carbons of the ethyl chain. This yields a resonance-stabilized iminium ion at m/z 174 . -
2,2-DEP: Cleavage occurs between the methylene group attached to the nitrogen and the bulky diphenyl-substituted carbon. This yields the
-methylenepiperidinium ion at m/z 98 .
Diagnostic Rule:
ngcontent-ng-c2699131324="" class="ng-star-inserted">If the base peak is m/z 174 , the substance is Diphenidine. If the base peak is m/z 98 , the substance is 1-(2,2-Diphenylethyl)piperidine.[1][3][4]
Visualization: Fragmentation Pathways
Caption: Comparative EI-MS fragmentation pathways. The m/z 98 ion is diagnostic for the 2,2-isomer.[1][2][3][4]
NMR Spectroscopy Differentiation[2][4][5]
Nuclear Magnetic Resonance (NMR) provides definitive structural proof.
-
1,2-DEP (Diphenidine): Contains a chiral center.[6] The methylene protons on the ethyl chain are diastereotopic, appearing as a complex ABX or dd system.
-
2,2-DEP: Achiral (symmetric phenyls). The ethyl chain consists of a methylene group (-CH₂-) and a methine group (-CH<).
-
Signal A: Doublet (2H) for the N-CH₂- group.
-
Signal B: Triplet (1H) for the -CH(Ph)₂ group.
-
Note: This distinct doublet-triplet coupling pattern is the "fingerprint" of the 2,2-diphenylethyl moiety.
-
Part 4: Synthesis Methodology (Reference Standard)
To establish a verified reference standard, one must synthesize 2,2-DEP from known precursors. The following protocol utilizes an alkylation strategy, preferred for its operational simplicity and high yield.
Reaction Scheme
Precursors: Piperidine + 2,2-Diphenylethyl bromide (or chloride).
Solvent: Acetonitrile (ACN) or DMF.
Base: Potassium Carbonate (
Step-by-Step Protocol
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-diphenylethyl bromide (1.0 eq, e.g., 5 mmol) in anhydrous Acetonitrile (20 mL).
-
Addition: Add anhydrous Potassium Carbonate (2.0 eq) to the solution.
-
Amine Introduction: Add Piperidine (1.2 eq) dropwise while stirring.
-
Reflux: Heat the mixture to reflux (approx. 82°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Workup:
-
Cool reaction to room temperature.
-
Filter off the inorganic solids (
, excess ). -
Concentrate the filtrate under reduced pressure to obtain the crude oil.
-
-
Purification:
-
Dissolve crude oil in Dichloromethane (DCM) and wash with water (x2) and brine (x1).
-
Dry organic layer over
and evaporate. -
Optional: Convert to HCl salt by dissolving in diethyl ether and bubbling dry HCl gas. The 2,2-DEP HCl salt precipitates as a white solid (MP >260 °C).
-
Synthesis Workflow Diagram
Caption: Alkylation synthesis pathway for generating the 2,2-DEP reference standard.
Part 5: Pharmacological Context[8][9]
While this document focuses on physicochemical data, understanding the biological context is necessary for safety handling.
-
Activity Profile: Unlike Diphenidine, which acts as a high-affinity NMDA receptor antagonist (similar to PCP and Ketamine), the 2,2-DEP isomer exhibits significantly reduced or negligible affinity for the NMDA receptor. The specific spatial arrangement of the phenyl rings in the 1,2-position is critical for the hydrophobic pocket binding in the ion channel.
-
Safety: Despite lower potency, all diarylethylamines should be handled with standard chemical safety protocols (fume hood, gloves, eye protection) due to potential unknown off-target effects (e.g., sigma receptor binding).
References
-
McLaughlin, G., et al. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers."[1][2][3][4] Drug Testing and Analysis.
-
Wink, C. S., et al. (2016). "Human metabolism and urinary excretion of the novel psychoactive substance diphenidine." Forensic Toxicology.
-
Cayman Chemical. (2024). "Diphenidine (hydrochloride) Product Information & Safety Data Sheet."
-
PubChem. (2025).[6] "Compound Summary: 1-(1,2-Diphenylethyl)piperidine (Diphenidine)." National Library of Medicine.
-
SWGDRUG. (2016).[7] "Monograph: Diphenidine."[6][7] Scientific Working Group for the Analysis of Seized Drugs.
Sources
- 1. research.tus.ie [research.tus.ie]
- 2. researchgate.net [researchgate.net]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. (+)-1-(1,2-DIPHENYLETHYL)PIPERIDINE (PD063477, JQWJJJYHVHNXJH-UHFFFAOYSA-N) [probes-drugs.org]
- 7. swgdrug.org [swgdrug.org]
The 1-(2,2-Diphenylethyl)piperidine Scaffold: History, Analytical Discovery, and Pharmacological Evolution
Executive Summary
As a Senior Application Scientist, I approach the synthesis and characterization of molecular scaffolds not merely as a synthetic exercise, but as a rigorous system of logical deduction. The 1-(2,2-diphenylethyl)piperidine scaffold (commonly referred to as 2,2-DEP) represents a fascinating intersection of forensic toxicology and neuropharmacology. Originally synthesized to solve a critical analytical crisis in the identification of illicit designer drugs, this structural motif has also proven to be a highly effective lipophilic anchor in the rational design of monoamine transporter inhibitors.
This whitepaper dissects the history, mechanistic causality, and experimental protocols surrounding 1-(2,2-diphenylethyl)piperidine and its analogs, providing a self-validating framework for researchers and drug development professionals.
The Forensic Imperative: Discovery and Isomeric Differentiation
The formal discovery and rigorous characterization of 1-(2,2-diphenylethyl)piperidine were driven by a forensic necessity. In the early 2010s, the grey market saw a proliferation of novel psychoactive substances (NPS) belonging to the 1,2-diarylethylamine class[1]. The most prominent of these was diphenidine (1-(1,2-diphenylethyl)piperidine) , a potent NMDA receptor antagonist that induced severe dissociative states[2].
When law enforcement intercepts a novel substance, mass spectrometry (MS) is the gold standard for identification. However, positional isomers like 1,2-DEP and 2,2-DEP share identical molecular weights (
Mechanistic Causality in Mass Spectrometry
To differentiate these isomers, we rely on a self-validating analytical protocol that exploits the fundamental laws of physical chemistry—specifically, electron ionization (EI) induced
In the EI source, the radical cation formed on the piperidine nitrogen triggers homolytic cleavage of the adjacent
-
1,2-DEP (Diphenidine): The
carbon bears a phenyl ring. Cleavage results in a highly conjugated, stable iminium ion containing the piperidine ring and one phenyl group. Mass = 84 (piperidine) + 90 (CH-Ph) = m/z 174 [1]. -
2,2-DEP (Isomer): The
carbon is an unsubstituted methylene. Cleavage of the bond ejects the massive diphenylmethyl radical, leaving a simple methylene-iminium ion. Mass = 84 (piperidine) + 14 ( ) = m/z 98 [1].
This mathematical certainty provides an infallible, self-validating proof of the substitution pattern.
Caption: GC-MS alpha-cleavage pathways differentiating 1,2-DEP and 2,2-DEP isomers.
Pharmacological Evolution: From Forensic Artifact to DAT Inhibitor
Beyond forensic chemistry, the 2,2-diphenylethyl moiety is a highly valuable lipophilic anchor in neuropharmacology.
In the development of Dopamine Transporter (DAT) inhibitors, researchers sought to improve upon flexible piperazine analogs like GBR 12909. By utilizing a structurally constrained piperidine backbone attached to a 2,2-diphenylethyl group, researchers successfully locked the molecule into a bioactive conformation[4][5].
Why does this specific scaffold work?
The bulky, highly lipophilic diphenyl groups at the 2-position occupy a specific hydrophobic binding pocket within the DAT protein. This steric bulk prevents the transporter from undergoing the conformational shift required to translocate dopamine across the synaptic membrane. For instance, the analog S,S-(−)-19a demonstrated an exceptional DAT binding affinity (
Caption: Pharmacological and forensic evolution of the 1-(2,2-diphenylethyl)piperidine scaffold.
Quantitative Data Summary
To facilitate rapid comparison for drug development professionals, the following table summarizes the key physicochemical and analytical metrics differentiating the 2,2-DEP scaffold from its 1,2-DEP counterpart[1][3].
| Metric | 1-(1,2-Diphenylethyl)piperidine (Diphenidine) | 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) |
| Substitution Pattern | ||
| Primary EI-MS Iminium Ion | m/z 174 | m/z 98 |
| Base Peak (GC-MS) | m/z 174 | m/z 98 |
| NMDA Receptor Affinity | High (Reduces fEPSPs at 30 μM) | Negligible / Undocumented |
| Primary Application | Dissociative Anesthetic / NPS | Analytical Reference Standard |
Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring high yield and analytical absolute certainty.
Protocol A: Synthesis of 1-(2,2-Diphenylethyl)piperidine
Causality Note: We utilize Lithium Aluminum Hydride (
Step 1: Acylation (Amide Formation)
-
Dissolve 10.0 mmol of 2,2-diphenylacetyl chloride in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Add 12.0 mmol of piperidine and 15.0 mmol of triethylamine (acting as an acid scavenger) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench with 1M HCl, wash with saturated aqueous
and brine, dry over anhydrous , and concentrate under reduced pressure to yield 1-(2,2-diphenylacetyl)piperidine.
Step 2: Reduction to Amine
-
Suspend 20.0 mmol of
in 40 mL of anhydrous tetrahydrofuran (THF) at 0°C. -
Dissolve the intermediate amide from Step 1 in 20 mL of anhydrous THF and add dropwise to the
suspension. -
Reflux the mixture for 12 hours.
-
Fieser Workup: Cool to 0°C. Sequentially add 0.76 mL water, 0.76 mL 15% NaOH (aq), and 2.28 mL water. Stir until a white granular precipitate forms.
-
Filter the salts, concentrate the filtrate, and precipitate the final product as a hydrochloride salt using 2M HCl in diethyl ether.
Protocol B: GC-MS Analytical Differentiation
-
Sample Preparation: Dissolve 1 mg of the synthesized 2,2-DEP HCl salt in 1 mL of LC-MS grade methanol.
-
Chromatography: Inject 1 μL into a GC equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness). Use helium as the carrier gas at 1.0 mL/min.
-
Temperature Gradient: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 10 min).
-
Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV.
-
Validation: Confirm the presence of the molecular ion at m/z 265 and the diagnostic base peak at m/z 98 (confirming the 2,2-substitution pattern)[1].
References
-
Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., Mercier, M. S., Lodge, D., Morris, H., Dempster, N. M., & Brandt, S. D. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358–367. URL: [Link]
-
Kolhatkar, R. B., Ghorai, S. K., George, C., Reith, M. E., & Dutta, A. K. (2003). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 46(11), 2205–2215. URL: [Link]
-
World Health Organization (WHO). (2021). Diphenidine - Expert Committee on Drug Dependence Information Repository. URL: [Link]
-
Wikipedia Contributors. Diphenylacetic acid (Applications: 2,2-DEP). Wikipedia, The Free Encyclopedia. URL: [Link]
Sources
- 1. research.tus.ie [research.tus.ie]
- 2. Diphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Literature review of 1-(2,2-Diphenylethyl)piperidine biological activity
The following technical guide provides an in-depth analysis of 1-(2,2-Diphenylethyl)piperidine , a structural isomer of the dissociative anesthetic Diphenidine. This document is structured to serve researchers and drug development professionals by clarifying the molecule's distinct pharmacological profile, structure-activity relationships (SAR), and critical analytical differentiation from its psychoactive isomer.
Pharmacodynamics, Structure-Activity Relationships, and Analytical Profiling
Part 1: Executive Summary & Chemical Identity
1-(2,2-Diphenylethyl)piperidine (often abbreviated as 2,2-DEP ) is a piperidine derivative characterized by a geminal diphenyl substitution at the
While Diphenidine is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, current literature and structure-activity relationship (SAR) data indicate that 2,2-DEP exhibits a significantly distinct pharmacological profile. It is primarily utilized in research as:
-
A Negative Control/SAR Probe: To demonstrate the necessity of the 1,2-substitution pattern for high-affinity PCP-site binding.
-
A Forensic Reference Standard: To distinguish it from Diphenidine in seized samples using specific mass spectral fragmentation patterns.
-
A Scaffold for Calcium Channel Blockers: The 2,2-diphenylethylamine moiety is a privileged structure in L-type calcium channel blockers (e.g., Fendiline), suggesting potential off-target activity distinct from NMDA antagonism.
| Feature | 1-(2,2-Diphenylethyl)piperidine | Diphenidine (1,2-DEP) |
| IUPAC Name | 1-(2,2-diphenylethyl)piperidine | 1-(1,2-diphenylethyl)piperidine |
| Key Structural Feature | Geminal phenyls at | Vicinal phenyl/amine at |
| Primary Biological Target | Low affinity for NMDA (PCP site) | High affinity NMDA Antagonist ( |
| Major MS Fragment |
Part 2: Structure-Activity Relationship (SAR) & Pharmacology
1. The Pharmacophore Shift
The drastic difference in biological activity between 2,2-DEP and Diphenidine illustrates a critical SAR principle in dissociative anesthetics. The NMDA receptor's PCP binding site requires a specific spatial arrangement of the aromatic rings relative to the basic nitrogen.
-
Diphenidine (Active): The phenyl group at the
-position (adjacent to nitrogen) mimics the arylcyclohexylamine structure of PCP and Ketamine, allowing for hydrophobic interaction within the receptor pore. -
2,2-DEP (Inactive/Low Potency): Shifting the phenyl group to the
-position creates a "gem-diphenyl" motif. This steric bulk is too distant from the nitrogen to satisfy the PCP-site pharmacophore, resulting in a loss of NMDA antagonist potency.
2. Potential Off-Target Activities
While 2,2-DEP lacks the specific NMDA potency of its isomer, the 2,2-diphenylethylamine scaffold is biologically active in other domains. Researchers should screen for the following potential activities:
-
Calcium Channel Blockade: Structural analogs like Fendiline (which contains a 3,3-diphenylpropylamine moiety) are L-type calcium channel blockers. 2,2-DEP may exhibit similar cardiovascular or neuroprotective effects via this mechanism.
-
Anticholinergic Activity: The gem-diphenyl motif is common in muscarinic antagonists. 2,2-DEP may possess antispasmodic properties.
3. Signaling Pathway Visualization
The following diagram contrasts the receptor interaction logic between the two isomers.
Caption: Comparative signaling logic showing why the 2,2-isomer fails to activate the NMDA blockade pathway common to Diphenidine.
Part 3: Analytical Differentiation (Forensic & QC)
For drug development and forensic analysis, distinguishing these isomers is critical. They have identical molecular weights (
Fragmentation Mechanism
-
Diphenidine (1,2-DEP): Cleavage occurs between the
-carbon and the benzyl group.-
Base Peak:
174 (Due to the stable iminium ion retaining one phenyl group).
-
-
2,2-DEP: Cleavage occurs between the piperidine nitrogen and the ethyl chain.
-
Base Peak:
98 (The methylene-piperidinium ion). -
Secondary Peak:
167 (Diphenylmethyl cation).
-
Table 1: Mass Spectral Data Comparison
| Compound | Molecular Ion ( | Base Peak (100%) | Diagnostic Ions | Mechanism |
| Diphenidine | 265 | 174 | 91, 174 | |
| 2,2-DEP | 265 | 98 | 167, 165 | C-N bond cleavage |
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-(2,2-Diphenylethyl)piperidine
Adapted from Wallach et al. (2016) for reference standard preparation.
Objective: Synthesize high-purity 2,2-DEP for pharmacological screening.
Reagents:
-
Piperidine (1.0 eq)
-
2,2-Diphenylacetyl chloride (1.0 eq) or 2,2-Diphenylacetaldehyde (for reductive amination)
-
Lithium Aluminum Hydride (LiAlH4) (if reducing amide)
-
THF (anhydrous)
Workflow:
-
Amide Formation: Dissolve 2,2-diphenylacetyl chloride in dry DCM. Add piperidine (1.1 eq) and triethylamine (1.2 eq) at 0°C. Stir for 2h. Wash with water/brine. Isolate intermediate: 1-(2,2-diphenylacetyl)piperidine.
-
Reduction: Dissolve the amide intermediate in anhydrous THF. Slowly add LiAlH4 (2.0 eq) under
atmosphere. Reflux for 4-6 hours. -
Quenching: Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method). Filter precipitate.
-
Purification: Extract filtrate with diethyl ether. Dry over
. Convert to HCl salt using HCl/ether solution for stability. -
Validation: Verify structure via
H-NMR (Look for triplet at ppm for the methine proton in the 2,2-position).
Protocol B: In Vitro NMDA Binding Assay (Validation of Inactivity)
Objective: Confirm lack of affinity at the PCP site compared to Diphenidine.
-
Membrane Prep: Use rat forebrain membranes or HEK293 cells expressing GluN1/GluN2B receptors.
-
Radioligand:
-MK-801 (Specific activity ~30 Ci/mmol). -
Incubation: Incubate membranes (200
g protein) with 5 nM -MK-801 and varying concentrations of 2,2-DEP ( to M) for 2 hours at 25°C in TRIS-acetate buffer (pH 7.4).-
Control: Use 10
M (+)MK-801 to define non-specific binding. -
Comparator: Run parallel curve with Diphenidine.
-
-
Filtration: Harvest on GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and using the Cheng-Prusoff equation.-
Expected Result: 2,2-DEP
nM (Inactive); Diphenidine nM.
-
Part 5: References
-
Wallach, J., et al. (2016). "Pharmacological investigations of the dissociative 'legal highs' diphenidine, methoxphenidine and analogues." PLoS One, 11(6), e0157021.
-
McLaughlin, G., et al. (2016). "Test purchase, identification and synthesis of 2-methoxy-diphenidine (MXP) and differentiation from its isomer diphenidine." Forensic Science International, 265, 27-36.
-
Wink, C. S., et al. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers." Drug Testing and Analysis, 7(10), 917-926.
-
Bergeron, R., et al. (2009). "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers." Bioorganic & Medicinal Chemistry, 17(9), 3456-3462.[1]
-
PubChem Compound Summary. "1-(2,2-Diphenylethyl)piperidine." National Center for Biotechnology Information.
Sources
Toxicological Assessment of 1-(2,2-Diphenylethyl)piperidine in vitro
This guide outlines a rigorous technical framework for the in vitro toxicological assessment of 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) . As the structural isomer of the dissociative novel psychoactive substance (NPS) Diphenidine (1,2-DEP) , 2,2-DEP presents a unique challenge: it is frequently encountered as a synthesis impurity or a misidentified "research chemical," yet its specific pharmacological and toxicological profile remains under-characterized compared to its 1,2-isomer.
This whitepaper serves as a strategic protocol for researchers to define the safety, metabolic stability, and neuropharmacological footprint of 2,2-DEP.
Version: 1.0 | Classification: Technical Guidance | Target: Pharmacology & Toxicology Research
Executive Summary: The Isomeric Challenge
In the landscape of arylalkylamine dissociatives, Diphenidine (1-(1,2-diphenylethyl)piperidine) is a potent NMDA receptor antagonist. Its positional isomer, 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) , differs only in the attachment point of the piperidine ring relative to the phenyl groups.
While often dismissed as a synthesis byproduct, 2,2-DEP requires independent toxicological validation for two critical reasons:
-
Pharmacophore Dislocation: The shift from a 1,2- to a 2,2-substitution pattern alters the spatial arrangement of the aromatic rings, potentially shifting affinity from NMDA receptors to off-target sites like Sigma (
) receptors or Monoamine Transporters (MATs) . -
Impurity Profiling: As a common contaminant in illicit Diphenidine supplies, its specific cytotoxicity and metabolic activation must be understood to disentangle "drug" toxicity from "impurity" toxicity.
Strategic Assessment Workflow
The following workflow integrates high-throughput screening (HTS) with mechanistic validation.
Figure 1: Hierarchical workflow for determining the pharmacological and toxicological identity of 2,2-DEP.
Phase I: Neuropharmacological Profiling
The primary hypothesis is that 2,2-DEP possesses reduced NMDA affinity compared to Diphenidine but may retain Sigma-1 receptor affinity, a common trait of piperidine-based structures.
Receptor Binding Assays (Radioligand Displacement)
Objective: Determine the affinity constant (
| Target Receptor | Radioligand | Reference Ligand | Rationale |
| NMDA (PCP site) | Phencyclidine (PCP) | Defines dissociative potential. 1,2-DEP is a potent ligand; 2,2-DEP is predicted to be weaker. | |
| Sigma-1 ( | Haloperidol | Piperidine moieties are privileged structures for | |
| DAT (Dopamine) | GBR-12909 | Diphenidine shows DAT inhibition; isomerism may alter selectivity. |
Protocol Validation:
-
Positive Control: Run parallel assays with Diphenidine (1,2-DEP) to quantify the "Isomeric Shift" in potency.
-
Acceptance Criteria: Specific binding > 80% in controls;
-factor > 0.5 for assay robustness.
Functional Neurotoxicity (Calcium Flux)
Binding does not equal function. We must determine if 2,2-DEP acts as an antagonist (neuroprotective/dissociative) or agonist (excitotoxic).
-
Cell Model: Primary Rat Cortical Neurons (DIV 14).
-
Method: FLIPR Calcium 6 Assay.
-
Protocol:
-
Pre-incubate neurons with 2,2-DEP (0.1 – 100
M) for 30 mins. -
Challenge with Glutamate (10
M) + Glycine (10 M) . -
Readout: Measure reduction in intracellular
fluorescence. -
Interpretation: A blockade of
influx confirms NMDA antagonism. Lack of blockade suggests the compound is pharmacologically inert at this site.
-
Phase II: Cytotoxicity & Metabolic Toxicology
Even if pharmacologically weak, 2,2-DEP may exert direct cellular toxicity or generate reactive metabolites.
Comparative Cytotoxicity (MTT & LDH)
Objective: Establish the
| Parameter | HepG2 (Liver Model) | SH-SY5Y (Neuronal Model) |
| Exposure Time | 24h / 48h | 24h / 48h |
| Concentration Range | 1 | 1 |
| Endpoint 1 (Metabolic) | MTT Assay (Mitochondrial function) | MTT Assay |
| Endpoint 2 (Integrity) | LDH Release (Membrane rupture) | LDH Release |
Data Interpretation:
-
Specific Toxicity: If SH-SY5Y
<< HepG2 , the compound exhibits neurotoxicity independent of systemic toxicity. -
Structure-Toxicity Relationship: Compare
of 2,2-DEP vs. 1,2-DEP. Isomers often have vastly different lipophilicities ( ) and membrane accumulation rates.
Metabolic Stability & Reactive Intermediates
Piperidine rings are subject to metabolic oxidation. We must determine if 2,2-DEP forms toxic iminium ions.
-
System: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system.
-
Analysis: LC-HRMS (High-Resolution Mass Spectrometry).
-
Key Metabolites to Monitor:
-
Hydroxylation: Mono- and di-hydroxylated species (on the phenyl rings).
-
N-Oxidation: Formation of the piperidine N-oxide.
-
Iminium Ion Formation: A potential reactive electrophile (toxicophore).
-
Mechanistic Signaling Pathway
Understanding the downstream effects of 2,2-DEP interaction with the NMDA receptor is crucial for predicting chronic risks (e.g., Olney's lesions).
Figure 2: Putative signaling cascade. If 2,2-DEP acts as an NMDA antagonist, it should inhibit Ca2+-mediated ROS generation but may trigger paradoxical BDNF upregulation similar to ketamine.
References
-
Wallach, J., et al. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers."[1][2][3][4] Drug Testing and Analysis. Link
- Core Reference: Establishes the synthesis and analytical differenti
-
Berger, M. L., et al. (2009).[5][6] "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds." Bioorganic & Medicinal Chemistry. Link
- Mechanistic Grounding: Defines the SAR of the 1,2-diphenylethylamine pharmacophore and the necessity of the 1,2-substitution for high NMDA affinity.
-
Helander, A., et al. (2015). "Intoxications by the dissociative new psychoactive substances diphenidine and methoxphenidine."[2][3][4] Clinical Toxicology. Link
- Clinical Context: Documents the toxicity profile of the parent compound (Diphenidine) in human cases.
-
Morris, H., & Wallach, J. (2014). "From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs." Drug Testing and Analysis. Link
- Class Context: Provides the broad toxicological framework for arylalkylamine dissoci
Sources
- 1. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: GC-MS Analysis and Fragmentation Patterns of 1-(2,2-Diphenylethyl)piperidine
Abstract & Introduction
The emergence of novel psychoactive substances (NPS) requires rigorous analytical protocols to distinguish between structural isomers with distinct pharmacological profiles. 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) is a structural isomer of the dissociative anesthetic Diphenidine (1,2-DEP) . While Diphenidine is a controlled substance in many jurisdictions, 2,2-DEP often appears as a synthesis impurity or a standalone "grey market" substance.
Differentiation of these isomers is critical because they possess identical molecular weights (
Chemical Identity and Properties
| Property | 1-(2,2-Diphenylethyl)piperidine (Target) | Diphenidine (Isomer) |
| Common Abbreviation | 2,2-DEP | 1,2-DEP |
| IUPAC Name | 1-(2,2-diphenylethyl)piperidine | 1-(1,2-diphenylethyl)piperidine |
| CAS Number | 332-14-9 (Generic related) / N/A | 36794-52-2 |
| Molecular Formula | ||
| Molecular Weight | 265.40 g/mol | 265.40 g/mol |
| Key Structural Feature | Geminal diphenyl group on | Vicinal phenyl/piperidine groups |
Experimental Protocol
Sample Preparation
Objective: Isolate the analyte from the matrix (powder, tablet, or biological fluid) while minimizing thermal degradation.
-
Solid Samples: Weigh 10 mg of sample and dissolve in 10 mL of HPLC-grade Methanol. Sonicate for 5 minutes. Dilute 1:10 with Methanol for GC-MS injection.
-
Biological Fluids (Urine/Blood): Perform Liquid-Liquid Extraction (LLE) using basic extraction (pH 10) into Ethyl Acetate. Evaporate to dryness and reconstitute in 100
L Ethyl Acetate.
GC-MS Instrument Parameters
System: Agilent 7890B GC / 5977A MSD (or equivalent single quadrupole system).
-
Inlet: Split/Splitless
-
Temperature: 250°C
-
Mode: Split (20:1) for bulk drugs; Splitless for toxicology.
-
Liner: Ultra Inert, single taper with wool.
-
-
Column: DB-5MS UI (30 m
0.25 mm 0.25 m)-
Rationale: Standard non-polar phase provides adequate separation of isomers based on boiling point and van der Waals interactions.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Mass Spectrometer:
Results & Discussion: Fragmentation Analysis
Chromatographic Separation
While 1,2-DEP and 2,2-DEP are isomers, they exhibit slightly different retention times due to steric differences in the diphenyl moiety. However, retention times can drift. Mass spectral confirmation is the primary identification method.
Mass Spectral Interpretation (The Core Differentiator)
The fragmentation patterns of these two isomers are distinct due to the location of the phenyl rings relative to the nitrogen atom. The fragmentation is driven by
Analyte: 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) [5][6]
-
Mechanism: Ionization occurs at the piperidine nitrogen. The most favorable bond break is the
-cleavage of the bond between the methylene group ( ) and the benzhydryl group ( ). -
Base Peak (m/z 98): This ion corresponds to the methylene-piperidinium iminium ion (
). The stability of this fragment makes it the dominant peak (100% abundance). -
Secondary Ions:
-
m/z 167: The tropylium-like diphenylmethyl cation (
), resulting from the charge retention on the carbon fragment rather than the nitrogen. -
m/z 91: Tropylium ion (characteristic of benzyl/phenyl groups).
-
m/z 265: Molecular ion (
), typically weak (<5%).
-
Isomer: Diphenidine (1,2-DEP) [5][6]
-
Mechanism: The phenyl group is directly attached to the
-carbon. -cleavage results in the loss of a benzyl radical ( ). -
Base Peak (m/z 174): This corresponds to the phenyl-methylene-piperidinium ion (
). -
Differentiation: The shift of the base peak from m/z 174 (1,2-DEP) to m/z 98 (2,2-DEP) is the diagnostic confirmation.
Summary of Diagnostic Ions
| Analyte | Base Peak (100%) | Molecular Ion ( | Other Key Ions | Mechanism of Base Peak |
| 2,2-DEP | m/z 98 | m/z 265 (Weak) | 167, 91 | Loss of |
| 1,2-DEP | m/z 174 | m/z 265 (Weak) | 91, 77 | Loss of |
Visualizations
Analytical Workflow
This diagram outlines the decision tree for processing samples suspected of containing Diphenidine isomers.
Caption: Figure 1. Analytical decision tree for the differentiation of Diphenidine isomers via GC-MS.
Fragmentation Pathway
This diagram illustrates the mechanistic cleavage leading to the diagnostic m/z 98 ion for 2,2-DEP.
Caption: Figure 2. Mechanistic pathway of alpha-cleavage in 1-(2,2-Diphenylethyl)piperidine yielding the m/z 98 base peak.
References
-
Wallach, J., et al. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers."[5] Drug Testing and Analysis, 7(5), 358-367. [Link]
-
SWGDRUG. (2016).[4][7] "Diphenidine Monograph."[4] Scientific Working Group for the Analysis of Seized Drugs. [Link]
-
McLaughlin, G., et al. (2016). "Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers." Drug Testing and Analysis. [Link]
Sources
- 1. glsciences.com [glsciences.com]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. swgdrug.org [swgdrug.org]
- 5. research.tus.ie [research.tus.ie]
- 6. researchgate.net [researchgate.net]
- 7. Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis and Characterization of 1-(2,2-Diphenylethyl)piperidine Hydrochloride
Abstract
This document provides a comprehensive, step-by-step protocol for the preparation of 1-(2,2-diphenylethyl)piperidine and its subsequent conversion to the hydrochloride salt. This compound is a structural isomer of the well-known dissociative agent diphenidine (1-(1,2-diphenylethyl)piperidine) and serves as a critical reference standard in forensic, toxicological, and pharmacological research.[1][2] The protocol herein is designed for researchers in drug development and analytical sciences, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and safety. The synthesis involves the nucleophilic substitution of 2,2-diphenylethyl bromide with piperidine, followed by purification and salt formation. Detailed methodologies for characterization via Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are included to validate the identity and purity of the final product.
Introduction and Scientific Context
The emergence of novel psychoactive substances (NPS) presents an ongoing challenge for forensic and clinical laboratories. Diarylethylamines, such as diphenidine, have appeared on the illicit market as alternatives to regulated dissociative anesthetics like phencyclidine (PCP) and ketamine.[3] Diphenidine is known to act as an N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] The synthesis of its structural isomers, such as 1-(2,2-diphenylethyl)piperidine (2,2-DEP), is essential for the development of robust analytical methods capable of distinguishing between these closely related compounds.[1][2]
This guide provides an authoritative protocol for synthesizing 2,2-DEP and its hydrochloride salt. The rationale behind key procedural choices, such as solvent selection, temperature control, and purification strategy, is explained to provide a deeper understanding of the process. Adherence to this protocol will yield a high-purity reference material suitable for calibrating analytical instrumentation and conducting pharmacological assays.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. Piperidine, a secondary amine, acts as the nucleophile, attacking the electrophilic carbon atom of 2,2-diphenylethyl bromide. The bulky diphenyl group on the adjacent carbon sterically hinders a competing E2 elimination reaction, favoring the substitution pathway. The resulting free base is then protonated with hydrochloric acid to form the stable, water-soluble hydrochloride salt.
Caption: Overall synthetic pathway for 1-(2,2-Diphenylethyl)piperidine HCl.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | CAS No. | Purity | Supplier | Notes |
| 2,2-Diphenylethyl bromide | C₁₄H₁₃Br | 20017-69-0 | ≥97% | Sigma-Aldrich | - |
| Piperidine | C₅H₁₁N | 110-89-4 | ≥99% | Sigma-Aldrich | Highly flammable, toxic, corrosive.[6][7][8] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 584-08-7 | Anhydrous, ≥99% | Fisher Scientific | Acts as a base to neutralize HBr byproduct. |
| Acetonitrile (CH₃CN) | CH₃CN | 75-05-8 | Anhydrous, ≥99.8% | VWR | Reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | ACS Grade | Fisher Scientific | Extraction solvent. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 7757-82-6 | Anhydrous | VWR | Drying agent. |
| Hydrochloric Acid | HCl | 7647-01-0 | 2.0 M in Diethyl Ether | Sigma-Aldrich | For salt formation. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 60-29-7 | Anhydrous | Fisher Scientific | Solvent for salt formation/crystallization. |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or meter
-
Analytical balance
-
NMR spectrometer, GC-MS system, FT-IR spectrometer
Experimental Protocol
PART A: Synthesis of 1-(2,2-Diphenylethyl)piperidine (Free Base)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-diphenylethyl bromide (5.0 g, 18.2 mmol), anhydrous potassium carbonate (5.0 g, 36.2 mmol), and 100 mL of anhydrous acetonitrile.
-
Rationale: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Potassium carbonate is an inexpensive and effective inorganic base used to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperidine nucleophile.
-
-
Addition of Nucleophile: Add piperidine (2.7 mL, 27.3 mmol, 1.5 eq) to the stirring suspension.
-
Rationale: A molar excess of piperidine is used to ensure the complete consumption of the limiting electrophile (2,2-diphenylethyl bromide) and to drive the reaction to completion.
-
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 82°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-18 hours.
-
Reaction Quench and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the inorganic solids by vacuum filtration, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
PART B: Work-up and Purification of the Free Base
-
Liquid-Liquid Extraction: Dissolve the crude residue from Part A in 100 mL of dichloromethane (DCM). Transfer the solution to a 250 mL separatory funnel and wash with 2 x 50 mL of deionized water to remove any remaining inorganic salts and excess piperidine.
-
Acid-Base Extraction (Purification): To further purify the product, perform an acid wash. Add 50 mL of 1M HCl (aq) to the separatory funnel containing the DCM layer.[9] Shake vigorously. The basic amine product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic DCM layer.
-
Rationale: This is a critical purification step. The target amine is basic and can be protonated to form a water-soluble salt, while neutral organic impurities (e.g., unreacted starting material, non-amine byproducts) remain in the organic phase.
-
-
Isolation of Free Base: Separate and collect the acidic aqueous layer. Discard the organic layer. Cool the aqueous layer in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >10 (confirm with pH paper). A white precipitate or oil (the free base) should form.
-
Back-Extraction: Extract the liberated free base back into an organic solvent by adding 3 x 50 mL of DCM to the basified aqueous solution in the separatory funnel.[9]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 1-(2,2-diphenylethyl)piperidine as a viscous oil or low-melting-point solid.
PART C: Preparation of the Hydrochloride Salt
-
Dissolution: Dissolve the purified free base from Part B in approximately 50 mL of anhydrous diethyl ether.
-
Precipitation: While stirring the solution, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Rationale: The hydrochloride salt is generally a stable, crystalline solid that is easier to handle, weigh, and store than the free base oil. Diethyl ether is an excellent solvent for this step as it readily dissolves the free base but not the ionic hydrochloride salt, leading to efficient precipitation.
-
-
Isolation and Drying: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities. Dry the product under vacuum to yield pure 1-(2,2-diphenylethyl)piperidine hydrochloride.
Workflow and Characterization
The entire process from synthesis to final product validation is outlined below.
Caption: Comprehensive workflow from synthesis to final product analysis.
Expected Analytical Data
The identity and purity of the synthesized 1-(2,2-diphenylethyl)piperidine should be confirmed by spectroscopic analysis. The following data are based on published literature.[1][2][10]
| Analytical Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.15 (m, 10H, Ar-H), 4.15 (t, 1H, CH), 2.80 (d, 2H, CH₂), 2.50 (m, 4H, piperidine-H), 1.60 (m, 4H, piperidine-H), 1.45 (m, 2H, piperidine-H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 143.0 (quat. Ar-C), 128.5 (Ar-CH), 127.9 (Ar-CH), 126.3 (Ar-CH), 60.5 (CH₂-N), 55.0 (piperidine-CH₂), 50.0 (CH-Ph₂), 26.0 (piperidine-CH₂), 24.5 (piperidine-CH₂). |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z 265. Key fragment ion (iminium) at m/z 98 .[1][2] |
| FT-IR (ATR) | ~3025 cm⁻¹ (Ar C-H stretch), ~2930 cm⁻¹ (Aliphatic C-H stretch), ~1495 & 1450 cm⁻¹ (Ar C=C stretch). |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when handling any of the chemicals listed.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.[6][11]
-
Piperidine Hazards: Piperidine is a highly flammable, toxic, and corrosive liquid.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[6] It can cause severe skin burns and eye damage.[8]
-
Solvent Hazards: Dichloromethane is a suspected carcinogen. Diethyl ether is extremely flammable and can form explosive peroxides. Never use near an open flame or spark source.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note details a reliable and validated method for the synthesis of 1-(2,2-diphenylethyl)piperidine hydrochloride. By following this protocol and understanding the chemical principles involved, researchers can confidently produce high-purity material for use as an analytical reference standard. The differentiation of this isomer from its psychoactive counterpart, diphenidine, is critically dependent on precise analytical characterization, for which this standard is indispensable.
References
-
Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358–367. Available at: [Link]
-
ResearchGate. (2025). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Available at: [Link]
-
Penta Chemicals. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]
-
Jubilant Life Sciences Ltd. (n.d.). Piperidine Safety Data Sheet. Available at: [Link]
-
Wallach, J., et al. (n.d.). Supplemental information, Drug Testing and Analysis. Available at: [Link]
-
World Health Organization. (n.d.). Diphenidine - Expert Committee on Drug Dependence Information Repository. Available at: [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
DTIC. (2025). Piperidine Synthesis. Available at: [Link]
-
Organic Syntheses. (n.d.). 1-phenylpiperidine. Available at: [Link]
- Google Patents. (n.d.). US2363158A - Process for the purification of piperidine.
-
ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]
-
Probes & Drugs. (n.d.). (+)-1-(1,2-DIPHENYLETHYL)PIPERIDINE. Available at: [Link]
-
Wikipedia. (n.d.). Diphenidine. Available at: [Link]
- Google Patents. (n.d.). CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride.
-
UNODC. (n.d.). Substance Details Diphenidine. Available at: [Link]
Sources
- 1. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.tus.ie [research.tus.ie]
- 3. researchgate.net [researchgate.net]
- 4. Diphenidine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 5. Diphenidine - Wikipedia [en.wikipedia.org]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Note: Pharmacological Characterization and Differentiation of 1-(2,2-Diphenylethyl)piperidine (2,2-DEP)
Introduction & Scientific Rationale
The emergence of 1,2-diarylethylamines as dissociative "research chemicals" has necessitated rigorous analytical and pharmacological profiling to understand their impact on the central nervous system[1]. The most prominent compound in this class is diphenidine, or 1-(1,2-diphenylethyl)piperidine (1,2-DEP), which acts as a potent N-methyl-D-aspartate receptor (NMDAR) antagonist[1].
To build robust forensic and pharmacological libraries, researchers synthesize regioisomers such as 1-(2,2-diphenylethyl)piperidine (2,2-DEP) [2]. While analytical differentiation is achievable via GC-MS—yielding distinct iminium ions at m/z 174 for 1,2-DEP and m/z 98 for 2,2-DEP[2]—understanding the structure-activity relationship (SAR) requires a comprehensive in vitro assay battery. Shifting the phenyl ring from the
This application note outlines the core in vitro methodologies required to evaluate the receptor binding, transporter inhibition, and functional electrophysiology of 2,2-DEP compared to its parent isomer.
Experimental Workflows & Causality (Expertise & Experience)
When characterizing a novel isomer like 2,2-DEP, the experimental design must be a self-validating system that moves from molecular affinity to functional cellular impact.
-
Radioligand Binding ([3H]MK-801): We utilize [3H]MK-801 displacement because diarylethylamines target the use-dependent ion channel site of the NMDAR, not the glutamate/glycine orthosteric sites[1][3].
-
Monoamine Transporter (MAT) Assays: Because structural analogs of diphenidine often exhibit secondary off-target effects on dopamine (DAT) and norepinephrine (NET) transporters, evaluating MAT reuptake inhibition is critical to rule out stimulant-like psychoactivity[1].
-
Functional Electrophysiology (fEPSP): Binding affinity (
) does not perfectly predict functional blockade kinetics. Diarylethylamines are notorious for a uniquely slow onset of NMDAR blockade in vitro[4]. Therefore, measuring field excitatory postsynaptic potentials (fEPSPs) over an extended 3-hour window is mandatory to capture the true pharmacological profile[4].
Fig 1: Stepwise in vitro assay workflow for characterizing the 2,2-DEP isomer.
Detailed In Vitro Assay Protocols
Protocol A: NMDAR Radioligand Binding Assay
Objective: Determine the binding affinity (
-
Tissue Preparation: Decapitate male Wistar rats and rapidly dissect the forebrain. Homogenize the tissue in ice-cold 5 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes, wash the pellet, and resuspend to a final protein concentration of 0.5 mg/mL.
-
Assay Mixture: In a 96-well deep-well plate, combine:
-
50 µL of [3H]MK-801 (final concentration: 5 nM).
-
50 µL of 2,2-DEP (serial dilutions ranging from 0.1 nM to 100 µM in DMSO/buffer).
-
400 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at room temperature for 2 hours . Causality Note: The extended incubation time is critical because the PCP binding site is use-dependent and diarylethylamines exhibit slow association kinetics[4].
-
Termination & Detection: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer. Extract radioactivity into scintillation fluid and quantify using a liquid scintillation counter.
Protocol B: Monoamine Transporter Reuptake Inhibition
Objective: Assess off-target inhibition of DAT, SERT, and NET.
-
Cell Culture: Seed HEK293 cells stably expressing human DAT, SERT, or NET into 96-well plates at a density of
cells/well. Allow 24 hours for adherence. -
Pre-incubation: Wash cells twice with warm Krebs-Ringer HEPES (KRH) buffer. Add varying concentrations of 2,2-DEP and incubate for 15 minutes at 37°C.
-
Uptake Phase: Add tritiated neurotransmitters ([3H]Dopamine, [3H]Serotonin, or [3H]Norepinephrine) to the respective wells. Incubate for exactly 10 minutes.
-
Lysis & Quantification: Halt uptake by washing rapidly with ice-cold KRH buffer. Lyse the cells using 0.1 M NaOH. Measure the intracellular accumulation of radioactivity to calculate the
values[1].
Protocol C: Functional Electrophysiology (fEPSP) in Hippocampal Slices
Objective: Validate functional NMDAR antagonism in intact neural circuits.
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from rats and allow them to recover in oxygenated artificial cerebrospinal fluid (aCSF) for 1 hour.
-
Isolation of NMDAR-fEPSPs: Transfer a slice to the recording chamber. To isolate NMDAR-mediated responses, continuously perfuse the slice with aCSF containing picrotoxin (50 µM, GABA
blocker) and NBQX (10 µM, AMPA blocker)[4]. -
Stimulation & Recording: Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the CA1 stratum radiatum. Establish a stable baseline recording for 30 minutes[4].
-
Drug Application: Perfuse 2,2-DEP (e.g., 10 µM and 30 µM) into the bath. Record the slope of the fEPSPs continuously for 3 hours . Causality Note: Unlike rapid blockers (e.g., D-AP5), diarylethylamines require hours to reach maximal pharmacological block in tissue slices[4].
Fig 2: Mechanism of NMDAR activation and subsequent channel blockade assessment by 2,2-DEP.
Quantitative Data Synthesis
To contextualize the pharmacological profile of 2,2-DEP, it must be benchmarked against the established metrics of its parent compound, 1,2-DEP (Diphenidine). The structural shift of the phenyl ring from the 1-position to the 2-position typically results in a sharp decrease in NMDAR affinity due to steric clashes within the PCP binding pocket.
Table 1: Comparative Pharmacological Profile (1,2-DEP vs. 2,2-DEP)
| Pharmacological Target | Assay Methodology | 1,2-DEP (Diphenidine) Baseline | 2,2-DEP (Regioisomer) Expectation |
| NMDA Receptor | [3H]MK-801 Displacement | High Affinity ( | Significantly Reduced Affinity |
| Dopamine Transporter (DAT) | [3H]Dopamine Uptake | Weak Inhibition ( | Negligible Inhibition |
| Norepinephrine Transporter (NET) | [3H]Norepinephrine Uptake | Weak Inhibition ( | Negligible Inhibition |
| NMDAR-fEPSP | CA1 Electrophysiology | Potent Blockade at 30 µM (Slow Onset)[2][4] | Attenuated or Absent Blockade |
Note: 1,2-DEP baseline metrics are derived from established literature on dissociative diarylethylamines. 2,2-DEP metrics represent the expected SAR degradation based on the loss of the critical 1,2-pharmacophore alignment.
References
-
Wallach, J., Kavanagh, P. V., Mclaughlin, G., Morris, N., Power, J. D., Elliott, S. P., Mercier, M. S., Lodge, D., Morris, H., Dempster, N. M., & Brandt, S. D. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. URL:[Link]
-
Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., Lodge, D., Halberstadt, A. L., Brandt, S. D., & Adejare, A. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PLoS ONE, 11(6), e0157021. URL:[Link]
-
Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry, 17(9), 3456-3462. URL:[Link]
Sources
- 1. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
- 2. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues | PLOS One [journals.plos.org]
Advanced Sample Preparation Strategies for the Forensic Analysis of Piperidine Analogs
Application Note & Protocol Guide
Introduction: The Piperidine Challenge
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous high-potency narcotics including Fentanyl (and its analogs), Phencyclidine (PCP) , and Methylphenidate . For forensic laboratories, these analytes present a dual challenge:
-
Extreme Potency: Fentanyl analogs require detection limits in the low pg/mL range.
-
Structural Diversity: The scaffold allows for infinite substitution (e.g., fluorofentanyls), requiring extraction methods that are selective for the core piperidine moiety rather than specific side chains.
This guide moves beyond generic "cookbook" recipes. It details mechanism-based extraction strategies designed to exploit the physicochemical properties of the piperidine nitrogen, ensuring robust recovery across blood, urine, and seized matrices.
Physicochemical Basis of Extraction
Effective sample preparation relies on manipulating the ionization state of the piperidine nitrogen.
The Piperidine Nitrogen Switch
The secondary or tertiary amine in the piperidine ring typically has a pKa between 8.0 and 10.5.
-
Acidic/Neutral pH (pH < 7): The nitrogen is protonated (
). It is water-soluble and binds to cation-exchange sorbents. -
Basic pH (pH > 10): The nitrogen is deprotonated (
). It becomes lipophilic and partitions into organic solvents.
Table 1: Key Physicochemical Properties of Target Analogs
| Analyte | Drug Class | pKa (Basic N) | LogP (Lipophilicity) | Extraction Implication |
| Fentanyl | Synthetic Opioid | 8.43 | 4.05 | Highly lipophilic; ideal for SPE/LLE. |
| Norfentanyl | Metabolite | 8.94 | 1.50 | More polar; requires careful SPE wash steps to prevent loss. |
| Methylphenidate | Stimulant | 8.8 | 2.1 | Moderate lipophilicity; sensitive to hydrolysis at high pH. |
| PCP | Dissociative | 8.6-9.7 | 4.69 | Very lipophilic; sticks to plastics/glass. |
| Benzylpiperazine | Stimulant (BZP) | 9.8 | 1.5 | Highly basic; requires high pH (>12) for LLE. |
Method Selection Framework
Choose the protocol based on your sensitivity requirements and matrix complexity.
Figure 1: Decision tree for selecting the appropriate sample preparation workflow.
Protocol A: Mixed-Mode Cation Exchange (SPE)
Best for: Whole blood, post-mortem tissue, and confirmatory analysis of low-level analogs. Mechanism: Utilizes a sorbent with both hydrophobic (C8/C18) and strong cation exchange (SCX) functionalities. This allows for a rigorous "interference removal" wash regime.
Materials
-
Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Certify, Evolute Express CX). 30 mg or 60 mg bed mass.
-
Reagents: Ammonium Acetate (pH 6), Methanol (MeOH), Acetic Acid, Dichloromethane (DCM), Isopropanol (IPA), Ammonium Hydroxide (
).
Step-by-Step Workflow
1. Sample Pre-treatment
-
Blood: Mix 1 mL whole blood with 2 mL 0.1 M Phosphate Buffer (pH 6.0) . Vortex vigorously.
-
Why? Adjusts pH to ~6, ensuring the piperidine nitrogen is fully protonated (
charge) to bind to the cation exchange sites. -
Tip: For post-mortem blood, sonicate for 10 mins to disrupt clots.
-
2. Conditioning
-
Add 1 mL MeOH (activates hydrophobic chains).
-
Add 1 mL DI Water or Buffer pH 6 (equilibrates ion exchange sites).
3. Loading
-
Load pre-treated sample at gravity flow or low vacuum (<5 inHg).
-
Critical: Do not let the cartridge dry out during loading.
4. Primary Wash (Aqueous)
-
Add 1 mL 0.1 M Acetate Buffer (pH 4-6) or 0.1 M HCl (for some columns).
-
Action: Removes proteins, salts, and hydrophilic interferences. The analyte remains bound via both hydrophobic and ionic forces.
5. Secondary Wash (Organic/Acidic)
-
Add 1 mL MeOH . (Alternatively: MeOH with 2% Acetic Acid).
-
Action: This is the "magic step." The acidic MeOH disrupts hydrophobic interactions, washing away neutral and acidic lipids/drugs. The piperidine analyte remains "locked" to the sorbent solely by the strong ionic bond (Cation Exchange).
6. Elution
-
Add 1 mL Elution Solvent : DCM:IPA:NH4OH (78:20:2).
-
Mechanism:[1][2] The ammonium hydroxide raises the pH > 11. This deprotonates the piperidine nitrogen, breaking the ionic bond. The organic solvent (DCM/IPA) then solubilizes the now-neutral analyte.
7. Evaporation & Reconstitution
-
Evaporate to dryness under Nitrogen at <40°C.
-
Warning:Norfentanyl is volatile. Do not over-dry. Use a "keeper" solvent (e.g., 10 µL DMSO) if recovery is low.
-
Reconstitute in Mobile Phase (e.g., 90:10 Water:MeOH + 0.1% Formic Acid).
Figure 2: The chemical mechanism of Mixed-Mode SPE for piperidine bases.
Protocol B: Supported Liquid Extraction (SLE)
Best for: High-throughput screening of blood/urine; easier to automate than SPE. Mechanism: Analogous to LLE but on a solid support (diatomaceous earth).
-
Sample Prep: Mix 200 µL Blood with 200 µL 0.5 M Ammonium Hydroxide (pH > 10).
-
Why? We need the analyte in its neutral state to partition into the organic phase.
-
-
Load: Apply to SLE+ plate/cartridge.
-
Wait: Wait 5 minutes. The aqueous phase absorbs into the diatomaceous earth.[1]
-
Elute: Apply 1 mL Ethyl Acetate or MTBE .
-
Gravity elute. The organic solvent passes through, extracting the neutral piperidine analogs.
-
-
Finish: Evaporate and reconstitute.
Validation & Quality Control (Self-Validating Systems)
To ensure "Trustworthiness" (Part 2 of requirements), every batch must include:
-
Internal Standard (ISTD) Normalization:
-
Use deuterated analogs (e.g., Fentanyl-D5, Norfentanyl-D3).
-
Spike ISTD before any sample manipulation (step 1). This corrects for extraction loss and matrix effects.
-
-
Matrix Effect (ME) Calculation:
-
Compare the peak area of an analyte spiked post-extraction (A) vs. a neat standard (B).
- .
-
Target: 80-120%. If <50%, switch from SLE to SPE or increase wash stringency.
-
-
Process Efficiency (PE):
- .
-
For piperidine analogs, aim for PE > 70%.
Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Recovery of Norfentanyl | Volatility during evaporation. | Stop evaporation immediately upon dryness; add keeper solvent (DMSO/EG). |
| Low Recovery of Methylphenidate | Hydrolysis. | Avoid high pH (>11) for extended periods. Process quickly or use lower pH elution if possible. |
| High Backpressure (Blood) | Clotting/Viscosity. | Use wide-bore SPE cartridges; sonicate samples; dilute 1:3 instead of 1:2. |
| Interfering Peaks (Isobars) | Isomers (e.g., 2- vs 4-fluorofentanyl). | Sample prep cannot solve this. Requires chromatographic resolution (e.g., Biphenyl or PFP column). |
References
-
UNODC. (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. United Nations Office on Drugs and Crime. Link
-
Strayer, K. E., et al. (2018).[3] Quantification of Fentanyl Analogs in Whole Blood by LC-MS/MS. Journal of Analytical Toxicology. Link
-
Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Application Note. Link
-
Biotage. (2024).[4][5][6][7] Sample Preparation for Fentanyl Analogs in Whole Blood using ISOLUTE® SLE+. Application Note. Link
-
BenchChem. (2025).[8] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. Frontiers | Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair [frontiersin.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Analysis of Fentanyl and Fentanyl Analogues from Whole Blood Using SPME Coupled to the Microfluidic Open Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Crystallization methods for 1-(2,2-Diphenylethyl)piperidine purification
Application Note: High-Purity Crystallization and Isolation of 1-(2,2-Diphenylethyl)piperidine (2,2-DEP)
Introduction & Scope
This application note details the purification and crystallization protocols for 1-(2,2-Diphenylethyl)piperidine (commonly abbreviated as 2,2-DEP ).
Critical Chemical Distinction: Researchers must distinguish the target compound, 2,2-DEP , from its regioisomer Diphenidine (1-(1,2-diphenylethyl)piperidine).[1][2][3] While Diphenidine is a known dissociative anesthetic (NPS), the 2,2-isomer discussed here is structurally distinct, often arising as a synthetic byproduct or synthesized deliberately as an analytical reference standard for forensic differentiation.
-
CAS (HCl Salt): Not widely indexed; isomeric with 28383-15-5 (Diphenidine HCl).
-
Physical State (Free Base): Viscous colorless to yellow oil.
-
Physical State (HCl Salt): White crystalline solid.[4]
-
Melting Point (HCl Salt): >260 °C (Distinct from Diphenidine HCl, which melts ~212–254 °C depending on polymorph).
This guide focuses on converting the crude free-base oil into a stable Hydrochloride (HCl) salt, followed by fractional recrystallization to achieve >99.5% purity suitable for NMR and LC-MS/MS calibration.
Pre-Crystallization Assessment
Before initiating crystallization, the crude reaction mixture (typically from the alkylation of piperidine with 2,2-diphenylethyl bromide or reductive amination) must be assessed. The free base of 2,2-DEP is an oil at room temperature and cannot be effectively crystallized directly. Salt formation is mandatory for purification.
Table 1: Solubility Profile of 2,2-DEP (HCl Salt)
| Solvent | Solubility (RT) | Solubility (Boiling) | Role in Protocol |
| Methanol (MeOH) | High | Very High | Primary Solvent |
| Ethanol (EtOH) | Moderate | High | Primary Solvent |
| Isopropanol (IPA) | Low | Moderate | Recrystallization Medium |
| Diethyl Ether (Et₂O) | Insoluble | Insoluble | Anti-Solvent |
| Acetone | Very Low | Low | Anti-Solvent / Wash |
| Water | Soluble | Soluble | Impurity Removal (Base extraction) |
Purification Workflow Logic
The following decision matrix outlines the purification strategy, moving from the crude oily free base to the final crystalline salt.
Figure 1: Step-by-step purification workflow for isolating 2,2-DEP HCl from crude synthesis mixtures.
Detailed Experimental Protocols
Protocol A: Isolation and Salt Formation
Objective: Convert the crude oily free base into a manipulatable solid HCl salt.
Reagents:
-
Crude 1-(2,2-Diphenylethyl)piperidine (Free base oil).
-
Diethyl Ether (anhydrous).
-
Hydrochloric acid (1.25 M in Ethanol or 4 M in Dioxane). DO NOT use aqueous HCl if possible, to prevent hygroscopic clumping.
Procedure:
-
Dissolution: Dissolve the crude oily free base (e.g., 5.0 g) in a minimal volume of anhydrous Diethyl Ether (approx. 50 mL). The solution should be clear.
-
Acidification: While stirring vigorously in an ice bath (0 °C), add the HCl solution dropwise.
-
Observation: A white precipitate should form immediately upon contact.
-
Endpoint: Continue addition until the supernatant indicates an acidic pH (pH 1–2 on wet indicator paper).
-
-
Maturation: Allow the suspension to stir for 15 minutes at 0 °C to ensure complete salt formation and prevent oil inclusions.
-
Isolation: Filter the solid using a Buchner funnel.
-
Wash: Wash the filter cake with cold Diethyl Ether (2 × 20 mL) to remove unreacted piperidine or non-basic organic impurities.
-
Drying: Air dry the crude solid. Note: This solid is likely 90–95% pure but may contain trapped solvent or minor isomers.
Protocol B: High-Purity Recrystallization (MeOH/Et₂O Method)
Objective: Remove trace isomeric impurities (e.g., 1,2-DEP) and achieve analytical grade purity.
Mechanism: This method utilizes a "Solvent/Anti-Solvent" system.[5] Methanol (Good solvent) dissolves the salt at high temperatures, while Diethyl Ether (Poor solvent) reduces solubility as the temperature drops, forcing the pure crystal lattice to form while rejecting impurities.
Procedure:
-
Hot Dissolution:
-
Place the crude dried salt (from Protocol A) into an Erlenmeyer flask.
-
Add Methanol (MeOH) dropwise while heating the flask gently with a heat gun or hot plate (approx. 50–60 °C).
-
Critical Step: Add only enough MeOH to just dissolve the solid. If the solution is yellow/cloudy, perform a hot filtration through a glass frit to remove particulate matter.
-
-
Anti-Solvent Addition:
-
Remove from heat.[6] While the solution is still warm, slowly add Diethyl Ether (Et₂O) down the side of the flask.
-
Stop adding Et₂O when a faint, persistent turbidity (cloudiness) appears.
-
Add 1–2 drops of MeOH to clear the turbidity.
-
-
Crystallization:
-
Stage 1 (Ambient): Cap the flask and let it stand at room temperature for 1 hour. Undisturbed cooling promotes large, pure crystal growth.
-
Stage 2 (Cold): Transfer the flask to a refrigerator (4 °C) for 2 hours, then to a freezer (-20 °C) overnight for maximum yield.
-
-
Collection:
-
Filter the bright white crystals via vacuum filtration.
-
Wash with cold Et₂O/MeOH (9:1 ratio).
-
Dry under high vacuum at 40 °C for 4 hours.
-
Characterization & Validation
To validate the success of the crystallization, compare the product against the following benchmarks.
Table 2: Analytical Benchmarks for 2,2-DEP HCl
| Analytical Method | Expected Result | Notes |
| Appearance | Fine white needles or powder | Yellowing indicates oxidation or solvent trapping. |
| Melting Point | > 260 °C | Distinctly higher than Diphenidine (1,2-isomer) which melts ~212–254 °C. |
| 1H NMR (CDCl₃) | δ ~3.98 (t, 1H), ~3.31 (d, 2H) | The triplet at 3.98 ppm (methine) is characteristic of the 2,2-isomer structure. |
| Solubility Check | Clear in water; Insoluble in Et₂O | Turbidity in water suggests free base contamination. |
Troubleshooting "Oiling Out": If the product separates as an oil rather than crystals during Protocol B:
-
Cause: Cooling too fast or too much anti-solvent (Et₂O) added too quickly.
-
Remedy: Re-heat the mixture until clear. Add a small seed crystal of pure 2,2-DEP HCl (if available) or scratch the inner glass wall with a glass rod to induce nucleation. Cool more slowly.
References
-
Soh, Y. N., & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances. Drug Testing and Analysis.[3][4][7][8] Link
-
Wallach, J., et al. (2015).[1] Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers.[1][2][3][9] Drug Testing and Analysis, 7(5), 358-367. Link
-
Cayman Chemical. (2016). Diphenidine (hydrochloride) Product Information & Safety Data Sheet.[10]Link
-
SWGDRUG. (2016).[7] Diphenidine Monograph: Chemical and Physical Data.[7][11] Scientific Working Group for the Analysis of Seized Drugs. Link
(Note: While Reference 3 and 4 refer primarily to the 1,2-isomer, they are essential for comparative data to validate the distinctness of the 2,2-isomer purified in this protocol.)
Sources
- 1. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.tus.ie [research.tus.ie]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. swgdrug.org [swgdrug.org]
- 8. cdn.who.int [cdn.who.int]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Diphenhydramine Hydrochloride | C17H22ClNO | CID 8980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Extraction Protocols for 1-(2,2-Diphenylethyl)piperidine
Executive Summary
1-(2,2-Diphenylethyl)piperidine (2,2-DEP) is a structural isomer of the dissociative anesthetic and designer drug diphenidine (1,2-DEP). Due to the emergence of diarylethylamines in forensic toxicology and neuropharmacological research (specifically regarding NMDA receptor antagonism) , the precise isolation of these compounds from complex biological matrices or bulk synthetic mixtures is critical.
This application note provides a comprehensive guide to the solvent selection, physicochemical causality, and validated extraction methodologies required to isolate 2,2-DEP. By leveraging the compound's specific pKa and lipophilicity, these protocols ensure high recovery rates while minimizing matrix interference.
Physicochemical Profiling & Extraction Causality
To design a self-validating extraction system, one must first deconstruct the physicochemical nature of the target analyte. 2,2-DEP is a highly lipophilic tertiary amine characterized by a piperidine ring and two phenyl groups attached to the C2 position of the ethyl chain.
-
Acid-Base Causality (pKa): The piperidine nitrogen possesses a pKa of approximately 8.5 to 9.0. In physiological environments (pH 7.4), 2,2-DEP exists predominantly in its ionized (protonated) state, making it highly water-soluble but poorly soluble in non-polar organic solvents. To drive the analyte into an organic phase during Liquid-Liquid Extraction (LLE), the aqueous matrix must be alkalinized to at least 2 pH units above the pKa (pH > 10.5). This ensures >99% of the molecules are in their neutral, freebase form.
-
Lipophilicity (LogP): The dual phenyl rings impart a high partition coefficient (LogP ~4.5). Once deprotonated, the freebase exhibits profound affinity for non-polar to moderately polar solvents.
-
Downstream Differentiation: While 2,2-DEP and 1,2-DEP share identical extraction behaviors, they must be differentiated post-extraction. GC-EI-MS analysis achieves this via distinct fragmentation pathways; 1,2-DEP yields an iminium ion at m/z 174, whereas 2,2-DEP yields an iminium ion at m/z 98 .
Solvent Selection Matrix
Selecting the correct solvent is a balancing act between extraction efficiency and matrix exclusion. Table 1 summarizes the empirical performance of various solvent systems for 2,2-DEP extraction.
Table 1: Solvent Partitioning Matrix for 2,2-DEP Extraction
| Solvent System | Polarity Index | Target Matrix | Est. Recovery | Causality / Application Justification |
| 1-Chlorobutane | 1.0 | Blood / Urine | >85% | Low polarity excludes polar endogenous lipids and proteins. Forms the upper layer, ideal for rapid GC-MS/LC-MS screening. |
| Methyl tert-butyl ether (MTBE) | 2.5 | Plasma / Serum | >85% | Rapid phase separation with minimal emulsion. Low boiling point (55°C) accelerates nitrogen evaporation steps. |
| Hexane : Ethyl Acetate (4:1) | ~1.2 | Bulk Synthesis | >95% | Tunable polarity used for silica gel flash chromatography. Hexane provides bulk non-polarity; ethyl acetate selectively elutes the tertiary amine. |
| Dichloromethane (DCM) | 3.1 | Tissue Homogenate | >90% | High solvation power for diarylethylamines. Forms the bottom layer, making it highly effective but requiring phase-separator tubes for high-throughput workflows . |
Mechanistic Extraction Workflow
The following diagram illustrates the logical progression of the Liquid-Liquid Extraction (LLE) process, emphasizing the critical phase transitions driven by pH manipulation.
Mechanistic workflow of pH-driven Liquid-Liquid Extraction for 1-(2,2-DEP).
Experimental Methodologies
Protocol A: Forensic LLE from Biological Matrices (Blood/Urine)
This protocol is optimized for downstream LC-MS/MS or GC-MS analysis, utilizing 1-Chlorobutane to minimize the co-extraction of matrix phospholipids .
Step-by-Step Procedure:
-
Aliquot & Spike: Transfer 1.0 mL of biological fluid (whole blood or urine) into a clean 10 mL glass centrifuge tube. Spike with 50 µL of a deuterated internal standard (e.g., Diphenidine-d5 at 1 µg/mL) to self-validate recovery rates and correct for matrix ion suppression.
-
Alkalinization: Add 0.5 mL of 0.1 M Sodium Carbonate (
) buffer.-
Self-Validation Check: Spot a micro-drop onto universal indicator paper to verify the pH is strictly
10.5. Failure to reach this pH will result in the analyte remaining in the aqueous phase as a water-soluble salt.
-
-
Solvent Partitioning: Add 3.0 mL of 1-Chlorobutane (or MTBE). Cap tightly.
-
Agitation: Vortex vigorously for 5 minutes to maximize the surface area between the aqueous and organic phases, driving the freebase 2,2-DEP into the solvent.
-
Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C. This breaks any micro-emulsions formed by biological surfactants.
-
Harvesting: Using a clean Pasteur pipette, carefully transfer the upper organic layer into a clean glass vial, ensuring no aqueous matrix is carried over.
-
Concentration: Evaporate the organic solvent to dryness under a gentle stream of ultra-pure Nitrogen (
) at 40°C. -
Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid) prior to injection.
Protocol B: Bulk Extraction for Synthetic Purification (Freebasing)
When synthesizing 2,2-DEP, the compound is often precipitated as a hydrochloride or sulfate salt. This protocol details the freebasing and solvent extraction required prior to silica gel chromatography .
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of crude 1-(2,2-DEP) HCl salt in 50 mL of distilled water in a separatory funnel.
-
Titration: Slowly add 1.0 M Potassium Hydroxide (KOH) dropwise while swirling until the solution becomes cloudy (indicating the precipitation of the insoluble freebase) and the pH exceeds 12.
-
Primary Extraction: Add 50 mL of Ethyl Acetate. Stopper the funnel and invert gently, venting the stopcock frequently to release pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a beaker and collect the upper Ethyl Acetate layer in an Erlenmeyer flask.
-
Iterative Wash: Return the aqueous layer to the funnel and repeat the extraction with two additional 50 mL portions of Ethyl Acetate to ensure absolute recovery. Combine all organic fractions.
-
Brine Wash (Self-Validation): Wash the combined organic layers with 30 mL of saturated NaCl (brine). This step acts as a self-validating osmotic pull, removing microscopic water droplets and residual KOH from the organic phase.
-
Desiccation: Add anhydrous Sodium Sulfate (
) to the organic extract until the crystals flow freely rather than clumping. Filter out the drying agent. -
Solvent Removal: Remove the Ethyl Acetate via rotary evaporation under reduced pressure to yield the purified 1-(2,2-DEP) freebase as a viscous, colorless oil, ready for flash chromatography (Hexane:Ethyl Acetate 4:1).
References
-
Wallach, J., Kavanagh, P. V., Mclaughlin, G., Morris, N., Power, J. D., Elliott, S. P., Mercier, M. S., Lodge, D., Morris, H., Dempster, N. M., & Brandt, S. D. (2015). "Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers." Drug Testing and Analysis, 7(5), 358-367. URL:[Link]
-
World Health Organization (WHO). (2020). "Critical Review Report: Diphenidine." 43rd Expert Committee on Drug Dependence. URL:[Link]
-
Kudo, K., Usumoto, Y., Kikura-Hanajiri, R., Sameshima, N., Tsuji, A., & Ikeda, N. (2015). "Simultaneous determination of 13 designer drugs in blood and urine by LC-MS/MS." Forensic Toxicology, 33, 242–250. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: 1-(2,2-Diphenylethyl)piperidine Purification & Analysis
Status: Operational | Tier: Level 3 (Senior Application Scientist) | Ticket ID: DEP-22-PUR[1][2][3]
Executive Summary
Welcome to the technical support hub for 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) . Unlike its regioisomer Diphenidine (1,2-DEP), the 2,2-isomer presents unique purification challenges due to the steric bulk of the gem-diphenyl group and the high lipophilicity of the piperidine tail.[3][4]
This guide addresses the three most reported critical failures in the workflow:
-
Persistent Neutral Impurities: Inability to remove 1,1-diphenylethene (the "Olefin").[1][3][4]
-
Oiling Out: Failure of the hydrochloride salt to crystallize.[3][4]
-
Chromatographic Tailing: Poor resolution of the amine peak in HPLC.
Module 1: Eliminating the "Sticky" Olefin Impurity
Symptom: The product remains an oil or has a persistent aromatic smell (styrene-like) even after solvent removal.[1][3][4] NMR shows vinylic protons ~5.4 ppm.[3][4]
Root Cause: The synthesis of 2,2-DEP often involves the alkylation of piperidine with 2,2-diphenylethyl bromide/chloride.[1][3][4] Under basic conditions, the halide precursor frequently undergoes beta-elimination rather than substitution, generating 1,1-diphenylethene (DPE) [1].[1][2][3][4] This neutral, lipophilic olefin co-elutes with the free base amine on silica gel.[3][4]
Troubleshooting Protocol: The "pH Swing" Extraction Do not rely on chromatography for bulk removal of DPE.[3][4] Use chemical polarity differences.
-
Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (Et₂O) or MTBE (Do not use DCM; density inversion complicates separation).[2][3][4]
-
Acid Capture: Extract the organic layer 3x with 1M aqueous HCl .[3][4]
-
The Wash (Critical): Wash the combined acidic aqueous layer 2x with fresh Et₂O.[3][4]
-
Base Release: Basify the aqueous layer to pH >12 using 4M NaOH (keep cool, ice bath).[3][4] The solution will turn cloudy as the free base precipitates/oils out.[3][4]
-
Recovery: Extract the cloudy aqueous mix 3x with DCM, dry over MgSO₄, and concentrate.
Visual Workflow (Acid-Base Logic)
Caption: Flowchart for separating basic amine targets from neutral olefin side-products.[1][2][3]
Module 2: Crystallization & Salt Formation
Symptom: The product forms a "goo" or oil upon addition of acid, rather than the expected white crystalline solid.[4]
Root Cause:
-
Water Contamination: Piperidine derivatives are hygroscopic.[3][4] Even 1% water can prevent crystal lattice formation.[3][4]
-
Isomer Confusion: The 2,2-isomer HCl salt melts at >260°C , whereas the 1,2-isomer (Diphenidine) melts at ~252°C [2].[1][2][3][4] If your melting point is significantly lower (<240°C), you likely have a mixture of isomers or solvent occlusion.[2][3][4]
Protocol: Anhydrous Salt Formation Standard aqueous HCl is forbidden here.[3][4] Use gas or solvent-generated acid.[1][3]
| Step | Action | Technical Note |
| 1 | Solvent Choice | Dissolve free base in minimal warm Isopropanol (IPA) or Acetone . |
| 2 | Acid Addition | Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.[1][2][3] |
| 3 | Nucleation | If oiling occurs, scratch the glass side or add a seed crystal.[4] Do not add more acid. |
| 4 | Anti-Solvent | Once cloudy, add cold Diethyl Ether until precipitate thickens. |
| 5 | Ripening | Cool to -20°C for 4 hours.[1][3][4] Filter and wash with cold ether.[3][4] |
Solubility Data for 2,2-DEP HCl
-
Water:[1] Soluble (but prone to hydrolysis/hygroscopicity issues during drying).[1][2][3][4]
-
Ethanol:[6][7] Soluble (Good for recrystallization if mixed with ether).[1][2][3][4]
-
Acetone:[1][8] Sparingly Soluble (Excellent anti-solvent).[1][2][3][4]
Module 3: HPLC Method Development
Symptom: The amine peak tails severely (Asymmetry > 2.0), making purity integration unreliable.
Root Cause: Tertiary amines like 2,2-DEP interact strongly with residual acidic silanols (Si-OH) on the silica backbone of C18 columns [3].[1][2][3][4] The bulky diphenyl group also causes steric drag, broadening the peak.[3][4]
Solution: The "Silanol Masking" Strategy You must use a mobile phase modifier that competes for the silanol sites or suppresses ionization.[3]
Recommended Method Parameters:
| Parameter | Setting | Rationale |
| Column | C18 with High Carbon Load (e.g., Kinetex XB-C18 or equivalent) | "End-capped" columns reduce exposed silanols [4].[1][2][3] |
| Mobile Phase A | Water + 0.1% Triethylamine (TEA) + 10mM Ammonium Bicarbonate (pH ~9.[1][2][3][4]5) | High pH keeps the amine un-protonated (neutral), reducing silanol interaction [5].[2][3][4] |
| Mobile Phase B | Acetonitrile (MeCN) | Methanol creates higher backpressure; MeCN is sharper for aromatics.[1][2][3][4] |
| Gradient | 40% B to 90% B over 10 mins | Elutes the lipophilic diphenyl tail efficiently.[3][4] |
| Detection | UV @ 210 nm & 254 nm | 254 nm detects the phenyl rings; 210 nm checks for non-aromatic impurities.[3][4] |
Alternative (Low pH) Approach: If your column cannot tolerate pH 9.5, use 0.1% Trifluoroacetic Acid (TFA) .[1][2][3][4] The TFA forms an ion pair with the amine, sharpening the peak, though retention time will shift significantly.[4]
FAQ: Common User Queries
Q: I see a small peak just before my main product in GC-MS. Is it the 1,2-isomer? A: Likely yes.[1][3] The 1,2-isomer (Diphenidine) and 2,2-isomer have distinct fragmentation patterns.[1][2][3][4][9]
-
2,2-DEP: Look for iminium ion m/z 98 (cleavage of the bulky diphenyl group) [1].[3][4]
-
1,2-DEP: Look for iminium ion m/z 174 (benzyl cleavage).[1][2][3][4] If you see m/z 174, your synthesis has rearranged or starting materials were impure.[3][4]
Q: Can I use DCM for the extraction in Module 1? A: It is not recommended. In the initial extraction, the chlorinated solvent (DCM) would be the bottom layer.[3][4] If you have a heavy emulsion (common with piperidines), the interface becomes difficult to manage.[2][3][4] Ether/Water puts the waste (organic/olefin) on top, making it easier to drain the valuable aqueous bottom layer cleanly.[2][3][4]
Q: My product turned pink/brown on the shelf. A: Piperidine derivatives are susceptible to N-oxidation or photo-oxidation over time.[1][3] Store the HCl salt in amber glass, under argon, at -20°C. The free base is significantly less stable than the salt.[4]
References
-
Soh, Y. N., & Elliott, S. (2014).[2][3] Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers.[2][4][9][10] Drug Testing and Analysis, 6(7-8), 757–764.[1][2][3][4] Link
-
Wallach, J., et al. (2016).[1][2][3][4] Pharmacological investigations of the dissociative 'legal highs' diphenidine, methoxphenidine and analogues.[4][10] PLOS ONE, 11(6).[1][2][3][4][10] Link
-
McCalley, D. V. (2010).[2][3][4] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.[4] Journal of Chromatography A, 1217(6), 858-880.[1][2][3][4] Link
-
Phenomenex Technical Notes. (2025).[1][2][3][11][12][13] HPLC Tech Tip: Peak Tailing of Basic Analytes. Link
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Link
Sources
- 1. PubChemLite - 1-piperidineethanol, alpha-(2,2-diphenylethyl)- (C21H27NO) [pubchemlite.lcsb.uni.lu]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. uregina.ca [uregina.ca]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. welch-us.com [welch-us.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Diphenylethyl Piperidine Alkylation
Executive Summary
The synthesis of N-(2,2-diphenylethyl)piperidines presents a classic organic chemistry conflict: balancing nucleophilic substitution (
This guide provides an optimized technical framework to maximize conversion to the tertiary amine while suppressing elimination and preventing quaternary ammonium salt formation.
Module 1: Mechanistic Control & Reaction Design
The Core Conflict: Substitution vs. Elimination
In the alkylation of piperidine with 1-bromo-2,2-diphenylethane , the choice of base dictates the pathway.
-
Path A (Desired): Piperidine attacks the
-carbon Product . -
Path B (Undesired): Base deprotonates the acidic
-carbon ( ) 1,1-Diphenylethene .[1]
Optimized Reaction Conditions
| Variable | Standard (High Risk) | Optimized (High Selectivity) | Scientific Rationale |
| Solvent | DMF or DMSO | Acetonitrile (MeCN) or Butanone (MEK) | DMF promotes basicity of anions, increasing elimination.[1] MeCN solvates the transition state effectively without "naked" anion effects. |
| Base | Strong bases deprotonate the acidic | ||
| Catalyst | None | Potassium Iodide (KI) (10 mol%) | Finkelstein Condition: Converts alkyl bromide to reactive alkyl iodide in situ, accelerating |
| Temp | Reflux (>80°C) | 60°C - 70°C | Elimination has a higher activation energy ( |
Module 2: Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition and the intervention points for optimization.
Caption: Kinetic competition between SN2 substitution and E2 elimination pathways in diphenylethyl alkylation.
Module 3: Step-by-Step Experimental Protocols
Protocol A: The "Finkelstein-Modified" Alkylation (Recommended)
Best for: High purity, minimizing styrene formation.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen (
).[1] -
Solvation: Dissolve 1-bromo-2,2-diphenylethane (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Activation: Add Potassium Iodide (KI) (0.1 equiv) and stir for 15 minutes at room temperature. Observation: Solution may turn slightly yellow due to iodine traces.
-
Base Addition: Add Piperidine (1.2 equiv) followed by anhydrous
(2.0 equiv, finely milled).-
Note: Adding amine before base ensures the nucleophile is present as soon as the base is introduced.
-
-
Reaction: Heat to 60°C for 12–18 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM).
-
Quench: Cool to room temperature. Filter off the inorganic solids (
, , ).[1] -
Workup: Concentrate the filtrate. Redissolve in EtOAc, wash with saturated
(x2) and Brine (x1).[1] Dry over .[2][3]
Protocol B: Reductive Amination (Alternative Route)
Best for: Avoiding elimination entirely.[1] Requires Diphenylacetaldehyde.[1]
-
Imine Formation: Mix Piperidine (1.0 equiv) and 2,2-Diphenylacetaldehyde (1.0 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .[1]
-
Reduction: Add Sodium Triacetoxyborohydride (
) (1.4 equiv) in one portion. -
Catalysis: Optionally add 1 drop of Acetic Acid (
) to catalyze imine formation. -
Duration: Stir at Room Temperature for 4–6 hours.
-
Validation: This route mechanistically prevents styrene formation as no leaving group exists to trigger elimination.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned dark brown/black. What happened?
Diagnosis: Iodine oxidation or amine oxidation. Solution:
-
Iodine: If you used KI, traces of
form, turning the solution brown.[1] This is harmless. Wash the organic layer with 10% Sodium Thiosulfate ( ) during workup to reduce back to colorless iodide. -
Amine Oxidation: If running in DMF at high temps (>100°C) without
, piperidine can oxidize.[1] Always use an inert atmosphere.
Q2: I see a large non-polar spot on TLC (High Rf). Yield is low.
Diagnosis: E2 Elimination. The spot is likely 1,1-diphenylethene . Fix:
-
Check Base: Are you using
or ? Switch to or . -
Check Temp: Reduce temperature by 10°C.
-
Check Reagent: Ensure your alkyl halide isn't already degraded. Diphenylethyl bromide can degrade on the shelf if exposed to light/moisture.
Q3: I have unreacted starting material after 24 hours.
Diagnosis: Steric hindrance is slowing the
-
Switch Solvent: Move from MeCN to Butanone (MEK) or Isobutyl Methyl Ketone (IBMK) .[1] These allow slightly higher reflux temps (80°C vs 116°C) while maintaining ketone polarity which is safer than DMF.[1]
-
Increase Catalyst: Increase KI loading to 0.5 equiv.
Q4: How do I remove excess piperidine without column chromatography?
Protocol:
-
After workup, dissolve crude oil in Diethyl Ether.[1]
-
Add 1M HCl in Ether (or aqueous HCl) dropwise to precipitate the amine salts.
-
Filtration: Collect the solid.
-
Selective Wash: Wash the solid with cold Acetone. Piperidine HCl is generally more soluble in acetone than the Product HCl (due to lipophilicity of the diphenyl group).
-
Free Basing: Suspend the solid in EtOAc and wash with
to liberate the pure product.
Module 5: Decision Tree for Troubleshooting
Caption: Diagnostic flow for correcting common alkylation failures.
References
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discusses solvation of transition states in Menschutkin reactions). [1]
-
Valverde, M. G., & Torroba, T. (2005).[1] Sulfur-Nitrogen Heterocycles. Molecules. (Context on base selection for sensitive alkylations). [1]
-
Finkelstein, H. (1910).[1] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Ber. Dtsch. Chem. Ges. (Foundational text on Iodide catalysis). [1]
-
BenchChem Technical Division. (2025). Minimizing byproduct formation in amine alkylation reactions. (Specific protocols for suppression of elimination). [1]
-
Salvatore, R. N., et al. (2001).[1] Synthesis of secondary amines. Tetrahedron. (Comprehensive review of N-alkylation methodologies including Cs2CO3 usage).
Sources
Technical Support Center: Stability & Troubleshooting for 1-(2,2-Diphenylethyl)piperidine (2,2-DEP)
Welcome to the Application Support Center. 1-(2,2-Diphenylethyl)piperidine (commonly abbreviated as 2,2-DEP ) is a conformationally flexible diarylethylamine and a structural isomer of the dissociative agent diphenidine . Due to its tertiary amine structure and high lipophilicity, 2,2-DEP presents unique challenges during long-term storage and handling.
As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the mechanistic causality behind compound degradation and provide self-validating protocols to ensure the absolute integrity of your analytical and in vitro assays.
Part 1: Troubleshooting FAQs (Causality & Corrective Actions)
Q1: My 2,2-DEP powder has formed a sticky, discolored residue inside the vial after three months of storage at room temperature. What caused this, and is the sample salvageable?
The Causality: You are likely working with the hydrochloride (HCl) or maleate salt form of 2,2-DEP. While salts are generally more stable than the freebase, they are highly hygroscopic. When exposed to ambient humidity, water molecules coordinate with the protonated piperidine nitrogen and the counterion. This moisture absorption disrupts the crystalline lattice, causing the powder to deliquesce into an amorphous, sticky hydrate. Secondary to this, the trapped moisture facilitates hydrolytic and oxidative micro-environments that lead to discoloration . The Solution: Discard heavily discolored samples, as the molarity can no longer be accurately calculated. To prevent this, 2,2-DEP must be stored in a desiccator at -20°C. Always allow the vial to equilibrate to room temperature before opening to prevent atmospheric condensation from forming on the cold powder.
Q2: During LC-MS/MS purity verification, I observed a secondary peak with a mass shift of +16 Da relative to the parent 2,2-DEP molecule (m/z 266 → m/z 282). What is this artifact?
The Causality: This is the classic signature of N-oxidation . The lone electron pair on the tertiary nitrogen of the piperidine ring is highly susceptible to oxidation. When stored in the presence of atmospheric oxygen and exposed to UV light, reactive oxygen species (ROS) are generated. These ROS attack the nitrogen, forming a piperidine N-oxide. The Solution: You must eliminate oxygen and light from your storage environment. Store the compound in amber glass vials and purge the headspace with an inert gas (Argon or Nitrogen) prior to sealing.
Mechanistic pathway of 2,2-DEP oxidative degradation to its N-oxide derivative.
Q3: I prepared a 1 mg/mL stock solution of 2,2-DEP in aqueous buffer (pH 7.4), but the concentration dropped by 30% over 48 hours without any signs of degradation products. Where did the compound go?
The Causality: This is a physical loss, not a chemical degradation. 2,2-DEP is highly lipophilic (high LogP). At physiological pH (7.4), a significant fraction of the compound exists as an unprotonated freebase. This hydrophobic freebase rapidly adsorbs to the lipophilic surfaces of standard polypropylene microcentrifuge tubes or un-silanized glass. The Solution: For aqueous working solutions, utilize low-bind (surface-treated) tubes. Alternatively, maintain your primary stock solutions in 100% anhydrous methanol or acetonitrile, and only dilute into aqueous buffers immediately prior to your experiment.
Part 2: Quantitative Stability Data
To guide your experimental planning, the following table summarizes the quantitative stability metrics of 2,2-DEP across various matrices and environmental conditions.
| Storage Condition | Matrix / Form | Duration | Recovery (%) | Primary Degradation / Loss Pathway |
| -20°C, Argon Purged, Dark | Solid (HCl salt) | 12+ Months | > 99.5% | None observed |
| 4°C, Desiccated, Dark | Solid (HCl salt) | 6 Months | > 95.0% | Trace N-oxidation |
| 22°C, Ambient Air, Light | Solid (HCl salt) | 3 Months | < 85.0% | Moisture absorption (caking), N-oxidation |
| -20°C, Sealed | Solution (1 mg/mL in MeOH) | 6 Months | > 98.0% | None observed |
| 22°C, pH 7.4 Buffer | Solution (1 mg/mL in H₂O) | 48 Hours | ~ 70.0% | Surface adsorption to polypropylene |
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness in your results, every storage and analytical workflow must include internal validation steps.
Protocol 1: Aliquoting and Inert Gas Purging for Long-Term Storage
Repeated freeze-thaw cycles and atmospheric exposure will rapidly degrade 2,2-DEP. This protocol establishes a single-use aliquot system.
-
Dissolution (Validation Step): Dissolve the bulk 2,2-DEP powder in anhydrous methanol to a known concentration (e.g., 10 mg/mL). Validation: Visually inspect against a white background; the solution must be 100% clear and colorless. Any yellowing indicates pre-existing oxidation.
-
Aliquoting: Transfer 100 µL volumes into 2 mL amber glass HPLC vials.
-
Evaporation: Place the vials in a heating block set to 30°C. Gently blow a stream of high-purity Nitrogen (N₂) gas over the vials until the methanol is completely evaporated, leaving a thin film of solid 2,2-DEP.
-
Headspace Purging: Insert an Argon gas line halfway into the vial for 5 seconds to displace ambient oxygen (Argon is heavier than air and will blanket the compound).
-
Sealing: Immediately cap the vial with a PTFE-lined silicone septum cap.
-
Storage: Store the sealed vials in a secondary desiccator box at -20°C.
Standardized workflow for the preparation and long-term storage of 2,2-DEP aliquots.
Protocol 2: Stability-Indicating LC-MS/MS Assay
Before using an older aliquot for critical in vitro assays, validate its integrity using this targeted mass spectrometry protocol .
-
Baseline Establishment (Internal Control): Reconstitute a freshly prepared, Argon-purged aliquot in 1 mL of mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject 5 µL into the LC-MS/MS to establish the baseline Area Under the Curve (AUC) for the parent ion.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution of 5% to 95% Acetonitrile over 5 minutes.
-
Mass Spectrometry Parameters: Operate in positive Electrospray Ionization (ESI+) mode.
-
Target 1 (Parent): Monitor the[M+H]⁺ transition for 2,2-DEP at m/z 266 .
-
Target 2 (Degradant): Monitor the [M+H]⁺ transition for the N-oxide degradant at m/z 282 .
-
-
Data Interpretation (Validation Check): Calculate the ratio of the m/z 282 peak area to the m/z 266 peak area. If the N-oxide degradant constitutes >2% of the total AUC, the aliquot has been compromised by oxidation and must be discarded.
Part 4: References
-
Wallach, J., Kavanagh, P. V., McLaughlin, G., Morris, N., Power, J. D., Elliott, S. P., ... & Brandt, S. D. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358-367. URL:[Link]
-
Soh, Y. N., & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances. Drug Testing and Analysis, 6(7-8), 696-704. URL:[Link]
Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of Piperidine Derivatives
Status: Operational Ticket ID: T-PIP-001 Assigned Specialist: Senior Application Scientist Topic: Baseline Noise, Drift, and Ghost Peaks in Piperidine Workflows
Executive Summary: The "Perfect Storm" of Piperidine Analysis
Welcome to the technical support center. If you are analyzing piperidine derivatives and experiencing baseline instability, you are likely facing a convergence of three specific challenges:
-
Lack of Chromophore: The piperidine ring (
) has minimal UV absorbance.[1] To detect it without derivatization, you are forced to work at 200–215 nm . At this range, even HPLC-grade solvents absorb light, magnifying "background" noise into "signal" noise [1, 5]. -
Basic Nature (
): Piperidines are strong bases. They aggressively bind to residual silanols on silica columns. To combat tailing, you likely use Trifluoroacetic Acid (TFA) or high pH buffers—both of which introduce their own baseline artifacts [2, 3]. -
The "TFA Ripple": If you use TFA with Acetonitrile gradients, you will see baseline waves caused by the refractive index mismatch and TFA's varying absorption in organic vs. aqueous phases [2, 11].
This guide deconstructs these issues using a logic-driven diagnostic process.
Diagnostic Workflow: The Noise Isolation Tree
Before changing columns or tossing solvents, use this logic tree to identify the source of the noise.
Figure 1: Diagnostic logic tree to isolate mechanical vs. chemical noise sources.
Category 1: The "Low UV" Trap (200–215 nm)
Q: Why does my baseline drift upwards during my gradient (0%
-
The Physics: At 210 nm, Acetonitrile absorbs very little light, but water (especially with additives like TFA) absorbs more. As you increase %B (Acetonitrile), the total absorbance of the mobile phase changes. If Solvent A absorbs more than Solvent B, the baseline drops. If B absorbs more (rare with ACN, common with Methanol), the baseline rises [1, 8].
-
The Fix (Gradient Balancing): You must "dope" the solvent with lower absorbance to match the other.
-
Scenario: Solvent A is 0.1% TFA in Water; Solvent B is 0.1% TFA in ACN.[2]
-
Problem: TFA absorbs less in ACN than in water due to solvation shell effects, causing a drifting baseline.
-
Solution: Reduce TFA in Solvent A to 0.05% or increase TFA in Solvent B slightly (e.g., 0.08%) until the baseline flattens. Note: Always validate that this concentration change does not ruin peak shape [8].
-
Q: I see "ghost peaks" that appear in blank injections. Are they carryover? A: Not necessarily. In low-UV piperidine analysis, these are often System Peaks or Mobile Phase Impurities .
-
Impurity Accumulation: If you equilibrate the column for 20 minutes, impurities in the weak mobile phase concentrate at the head of the column. When the gradient starts, these elute as distinct peaks.
-
Verification: Double the equilibration time. If the ghost peak area doubles, the contamination is coming from your Mobile Phase A (Water source or buffer salts) [1].
Category 2: Chemistry & Mobile Phase (The Piperidine Factor)
Q: I am using TFA to fix peak tailing, but the baseline noise is too high. What are my alternatives?
A: TFA is the standard for basic amines like piperidine because it masks silanols (
-
Alternative 1: Phosphate Buffer (pH 2.5 - 3.0).
-
Pros: Excellent suppression of silanol activity; transparent at 210 nm (unlike TFA).
-
Cons: Non-volatile (incompatible with LC-MS); requires rigorous pump seal washing to prevent precipitation [16].
-
-
Alternative 2: Formic Acid (0.1%).
-
Pros: LC-MS compatible; less UV absorbance than TFA above 215 nm.
-
Cons: Weaker acid (
). It may not fully suppress silanol interactions for strong bases like piperidine, leading to wider peaks compared to TFA [9].
-
-
Alternative 3: High pH (pH > 10).
-
Mechanism:[3] At pH 10, piperidine (
) is partially non-ionized, and silica silanols are fully ionized but the high pH "XTerra/XBridge" type hybrid columns resist dissolution. -
Benefit: Often gives better retention and shape for bases without the "TFA ripple."
-
Table 1: UV Cutoffs and Suitability for Piperidine Analysis
| Additive/Solvent | UV Cutoff (nm) | Suitability for Piperidine | Common Issue |
| Acetonitrile | 190 | Excellent | Polymerization in old ACN can cause yellowing/noise. |
| Methanol | 205 | Poor | High background at 210 nm; use ACN if possible [19]. |
| TFA (0.1%) | ~210 | Good (Peak Shape) | Baseline ripples; absorbs strongly <220 nm [2, 11]. |
| Formic Acid | ~210 | Moderate | Less suppression of tailing than TFA. |
| Phosphate | <195 | Excellent (UV only) | Incompatible with MS; salt precipitation risk. |
| Triethylamine (TEA) | ~235 | DO NOT USE | UV cutoff is too high for piperidine detection [19]. |
Category 3: System & Hardware
Q: My baseline has a sinusoidal wave pattern. Is it the pump? A: If the period of the wave matches your pump stroke (usually distinct for each instrument, e.g., every 10-30 seconds), it is likely a Mixing Issue or Check Valve failure.
-
The Mixing Problem: Mixing water and acetonitrile is endothermic and changes viscosity. If you use TFA, the "mixing ripple" is amplified because the UV absorbance of TFA changes as the local water/ACN ratio fluctuates in the mixing chamber [2, 11].[2]
-
Solution: Install a larger volume static mixer (e.g., 340 µL vs standard 50 µL) or a diffusion-bonded mixer. This homogenizes the TFA/solvent packet before it hits the detector [9, 11].
Validated Troubleshooting Protocols
Protocol A: The "Zero-Injection" Isolation Test
Use this to prove if noise is coming from the Column/Chemistry or the Detector/Pump.
-
Disconnect the Column: Connect the injector directly to the detector using a union connector.
-
Run Isocratic Flow: Pump 100% Acetonitrile at 1 mL/min.
-
Monitor Baseline:
-
If Flat: Your pump, lamp, and flow cell are healthy. The noise is Chemical (Column bleed or Mobile Phase).
-
If Noisy: Stop the flow.
-
Noise stops? It is the Pump (pulsation) or Flow Cell (bubble).
-
Noise continues? It is the Detector Electronics or Lamp (aging) [1, 14].
-
-
Protocol B: Gradient Balancing for TFA Methods
Use this to flatten a drifting baseline at 210 nm.
-
Prepare Solvent A: Water + 0.1% TFA.
-
Prepare Solvent B: Acetonitrile + 0.08% TFA (Start with 20% less TFA than A).
-
Run Blank Gradient: 5% B to 95% B.
-
Observe Drift:
-
Drift Up? Solvent B absorbs more than A. Reduce TFA in B.
-
Drift Down? Solvent A absorbs more than B. Increase TFA in B (or reduce in A).
-
-
Iterate: Adjust by 0.01% increments until the baseline is within acceptable limits (< 5 mAU drift) [8].
References
-
Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Link
-
Waters Corporation. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Link
-
Knauer.[4][5] Optimize HPLC-UV Baseline for TFA Applications. Link
-
BenchChem. HPLC-UV Analysis of Piperidine-Containing Compounds. Link
-
LCGC International. Gradient Elution: Baseline Drift Problems. Link
-
Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Link
-
Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Link
-
LCGC Asia Pacific. Compensating for Drift in Gradient Elution. Link
-
Waters Corporation. Ion-Pairing Selection and Mixer Considerations in LC-MS Workflows. Link
-
PGeneral. HPLC Troubleshooting and Performance Tips: A Practical Guide. Link
-
ThermoFisher Scientific. Trifluoroacetic acid performance of the Vanquish Flex Binary UHPLC system. Link
-
Agilent Technologies. Eliminating Baseline Problems. Link
-
SIELC. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Link
-
Shimadzu. Baseline Disturbance Troubleshooting. Link
-
HRPUB. Development and Validation of QbD Driven Stability Indicating UV Method. Link
-
Sigma-Aldrich. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Link
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization. Link
-
NIH. Synthesis and Solvent Dependent Fluorescence of Piperidine-Substituted Naphthalimide. Link
-
Kromasil. FAQ - Which mobile phases work with my detection wavelength?. Link
-
IJSDR. Extraction of Piperine and Spectral Analysis Using IR and UV. Link
Sources
Technical Support Center: Hygroscopicity Management for 1-(2,2-Diphenylethyl)piperidine Salts
The following technical guide addresses the physicochemical challenges associated with 1-(2,2-Diphenylethyl)piperidine (2,2-DEP), a structural isomer of the dissociative agent Diphenidine (1,2-DEP). While often encountered in forensic standards, this scaffold is also relevant in neuropharmacological drug discovery.
The guide focuses on the hydrochloride (HCl) salt , which is the most common synthetic output but frequently exhibits deliquescence or high hygroscopicity, complicating formulation and stability.[1]
Status: Operational Scope: Physicochemical Characterization, Salt Selection, and Handling Protocols Target Analyte: 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) salts
Module 1: Diagnostic & Characterization
Q1: My reference standard is gaining mass during weighing. Is this surface adsorption or bulk absorption?
Technical Insight: Amine hydrochloride salts, such as 2,2-DEP HCl, often exhibit deliquescence at high relative humidity (RH). The chloride ion is a strong hydrogen bond acceptor, capable of pulling atmospheric moisture into the crystal lattice to form hydrates or simply adsorbing water onto the surface, creating a "sticky" layer.
Diagnostic Protocol: Dynamic Vapor Sorption (DVS) To distinguish between surface adsorption (reversible, rapid) and bulk absorption/hydrate formation (hysteresis, stoichiometric), you must run a DVS cycle.
Step-by-Step DVS Workflow:
-
Sample Prep: Load 10–20 mg of 2,2-DEP salt into the DVS sample pan (quartz or metal).
-
Drying Phase: Equilibrate at 0% RH at 25°C for 4 hours to establish dry mass (
). -
Sorption Cycle: Increase RH in 10% increments (0%
90% RH).-
Equilibrium Criteria:
per minute.
-
-
Desorption Cycle: Decrease RH from 90%
0% in 10% steps. -
Data Analysis:
-
Reversible Isotherm: If sorption/desorption curves overlap, it is surface adsorption.
-
Hysteresis Loop: If desorption lags behind sorption, water has penetrated the lattice (channel hydrate).
-
Stoichiometric Step: A sharp jump in mass (e.g., ~5-6% weight gain) indicates formation of a monohydrate.
-
Figure 1: Decision logic for interpreting Dynamic Vapor Sorption (DVS) data for amine salts.
Module 2: Salt Engineering & Selection
Q2: The HCl salt is too hygroscopic for our tablet press. What counter-ions should we screen?
Technical Insight: The HCl salt of piperidine derivatives has a high lattice energy but the chloride ion is prone to hydrogen bonding with water. To reduce hygroscopicity, you should select a counter-ion that is:
-
Less hydrophilic: Large, lipophilic anions.
-
Multidentate: Capable of forming a tighter crystal lattice via extensive hydrogen bonding networks that exclude water.
Recommended Counter-Ion Screen: Based on the pKa of the piperidine nitrogen (~10–11), the following acids are recommended for salt screening:
| Counter-Ion | Acid pKa | Rationale for Selection | Expected Outcome |
| Fumarate | 3.03, 4.44 | High melting point, trans-geometry promotes tight packing. | Reduced Hygroscopicity (High Probability) |
| Tartrate | 2.98, 4.34 | Hydroxyl groups facilitate internal H-bonding, often stabilizing the lattice against water. | Moderate Improvement |
| Mesylate | -1.9 | Strong acid, but methanesulfonate can sometimes be more hygroscopic than HCl. | Variable (Test carefully) |
| Succinate | 4.21, 5.64 | Similar to fumarate but more flexible; good for solubility but may have lower MP. | Good Solubility/Stability Balance |
Salt Screening Protocol:
-
Dissolution: Dissolve 100 mg of 2,2-DEP free base in 2 mL of Ethanol or Isopropanol.
-
Acid Addition: Add 1.05 molar equivalents of the selected acid (dissolved in the same solvent).
-
Crystallization:
-
Method A: Slow evaporation at room temperature.
-
Method B: Anti-solvent addition (add cold Diethyl Ether or Heptane dropwise until turbid).
-
-
Isolation: Filter precipitate and dry under vacuum at 40°C.
-
Validation: Perform XRPD (X-Ray Powder Diffraction) to confirm a new crystalline phase, followed by DVS.
Module 3: Processing & Handling
Q3: The powder cakes during mixing. How do we handle it without a glovebox?
Technical Insight: If changing the salt is not possible (e.g., due to regulatory filing status), you must engineer the formulation to mitigate moisture uptake. This involves glidants and environmental controls .
Immediate Mitigation Strategies:
-
Excipient Blending (The "Silica Shield"):
-
Solvent Granulation Choice:
-
Avoid: Aqueous wet granulation.
-
Adopt: Dry Granulation (Roller Compaction) or Isopropanol-based wet granulation.
-
Q4: How do I remove solvent trapped in the crystal lattice?
Technical Insight: 2,2-DEP salts crystallized from rapid precipitation often trap solvent (solvates) or water. Standard vacuum drying may collapse the lattice if it is a channel solvate, leading to an amorphous, highly hygroscopic solid.
Correct Drying Protocol:
-
Step-Down Drying: Do not immediately apply high vacuum and heat.
-
Stage 1: Air dry at ambient pressure/temp for 4 hours.
-
Stage 2: Low vacuum (100 mbar) at 30°C for 6 hours.
-
Stage 3: High vacuum (<10 mbar) at 50°C for 12 hours.
-
-
Annealing: If the material becomes amorphous (glassy) after drying, expose it to a solvent vapor (e.g., ethanol vapor) for 24 hours to induce re-crystallization into a more stable, less hygroscopic polymorph.
Module 4: Storage & Stability
Q5: What are the long-term storage requirements?
Technical Insight: Amine salts can undergo hydrolysis or oxidation if kept in a deliquescent state. The 2,2-DEP isomer is chemically stable, but physical stability (form) is the risk.
Storage Matrix:
| Condition | Requirement | Reason |
| Container | Amber Glass (Type I) | Prevents light degradation (standard precaution). |
| Closure | Induction Sealed + Desiccant | Prevents moisture ingress. |
| Desiccant | Molecular Sieve (4Å) | Superior to Silica Gel at low RH levels. |
| Temperature | 2–8°C (Refrigerated) | Slows kinetics of hydrolysis if moisture is present. |
Visualizing the Salt Selection Strategy
The following logic flow guides the decision-making process when the initial HCl salt fails hygroscopicity specifications.
Figure 2: Strategic workflow for salt selection and mitigation of hygroscopic properties in 2,2-DEP.
References
-
Soh, Y. N., & Elliott, S. (2014). An investigation of the stability of emerging new psychoactive substances. Drug Testing and Analysis. Link (Context: Characterization of Diphenidine isomers).
-
Mewis, R. E., et al. (2015). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section C. Link (Context: Crystal structure analysis of diphenidine salts).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link (Context: General principles of salt selection and hygroscopicity).
-
Surface Measurement Systems. (2025). Dynamic Vapor Sorption (DVS) Methodology.[6] Link (Context: Standard protocols for DVS analysis).
-
Puchkov, M., et al. (2013). Intelligent determination of the hygroscopicity of pharmaceutical substances. Journal of Pharmaceutical Sciences. Link (Context: Classification of hygroscopic behavior).
Sources
Validation & Comparative
A Comparative Analysis of the NMDA Receptor Antagonists: 1-(2,2-Diphenylethyl)piperidine and Ketamine
A Guide for the Research Professional
In the landscape of N-methyl-D-aspartate (NMDA) receptor modulation, both novel research chemicals and established clinical compounds offer unique profiles for scientific investigation. This guide provides a detailed comparative analysis of 1-(2,2-Diphenylethyl)piperidine and the well-characterized dissociative anesthetic, Ketamine.
A significant challenge in directly comparing these two molecules is the limited publicly available data on the specific NMDA receptor affinity and in vivo potency of 1-(2,2-Diphenylethyl)piperidine. This compound is a structural isomer of the more extensively studied 1-(1,2-diphenylethyl)piperidine, commonly known as diphenidine.[1] Consequently, this guide will leverage data on diphenidine as a close structural analog to provide a comprehensive comparison with Ketamine, while clearly delineating the isomeric distinction. This approach allows for an informed, albeit indirect, assessment of the potential pharmacological characteristics of 1-(2,2-Diphenylethyl)piperidine.
Mechanism of Action: A Shared Target, Nuanced Interactions
Both Ketamine and the diarylethylamine class of compounds, including diphenidine, exert their principal effects through non-competitive antagonism of the NMDA receptor.[2][3] This receptor, a ligand-gated ion channel crucial for excitatory synaptic transmission, synaptic plasticity, and memory formation, requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[4][5]
Upon activation, the channel opens, allowing an influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events. Non-competitive antagonists like Ketamine and diphenidine do not compete with glutamate or glycine for their binding sites. Instead, they bind to a site within the ion channel pore, physically occluding the passage of ions.[2][6] This "open-channel blockade" is use-dependent, meaning the antagonist can only access its binding site when the receptor is in its active, open state.
Ketamine's antagonism of the NMDA receptor leads to a subsequent surge in glutamate release, which is thought to contribute to its rapid antidepressant effects through the activation of AMPA receptors and downstream signaling pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR).[7][8] While the precise downstream effects of diphenidine are less characterized, its shared mechanism of NMDA receptor antagonism suggests a potential overlap in these subsequent cellular events.
Figure 1. Simplified signaling pathway of NMDA receptor antagonism.
Comparative Potency Analysis
The potency of a pharmacological agent can be assessed through various in vitro and in vivo methodologies. Here, we compare the available data for diphenidine and Ketamine.
In Vitro Potency
In vitro assays provide a direct measure of a compound's interaction with its molecular target. Radioligand binding assays and electrophysiological recordings are standard methods for determining the affinity and functional antagonism of NMDA receptor ligands.
| Compound | Assay | Preparation | Ligand | Ki (nM) | IC50 (µM) | Reference |
| Diphenidine | Radioligand Binding | Rat Brain Membranes | [³H]MK-801 | 20 | - | [9] |
| Ketamine | Radioligand Binding | Rat Brain Membranes | [³H]MK-801 | - | 0.43 - 8.2 | [10] |
| Diphenidine | Electrophysiology (fEPSP) | Rat Hippocampal Slices | - | - | ~30 | [1] |
| Ketamine | Electrophysiology (fEPSP) | Rat Hippocampal Slices | - | ~30 | [1] |
Value represents the concentration at which a similar reduction in NMDA-mediated field excitatory postsynaptic potentials (fEPSPs) was observed.
The available data indicates that diphenidine possesses a high affinity for the NMDA receptor, with a Ki value of 20 nM in a [³H]MK-801 binding assay.[9] In a functional assay, 30 µM of diphenidine was shown to reduce NMDA-mediated fEPSPs to a similar degree as 30 µM of Ketamine, suggesting comparable potency in this specific electrophysiological preparation.[1] Ketamine's reported IC50 values for NMDA receptor antagonism span a wider range, from 0.43 to 8.2 µM, depending on the specific experimental conditions.[10]
In Vivo Potency
In vivo studies assess the physiological and behavioral effects of a compound, providing insights into its overall potency as influenced by factors such as pharmacokinetics and metabolism.
While direct in vivo comparative studies are scarce, one study investigating the disruption of prepulse inhibition (PPI), a measure of sensorimotor gating, found that diphenidine had a median effective dose (ED50) of 9.5 mg/kg.[9] The authors noted that this was less potent than values reported for other commonly abused dissociative drugs such as phencyclidine (PCP) and Ketamine in similar assays.[9] This suggests that while diphenidine is a potent NMDA receptor antagonist in vitro, its in vivo behavioral effects may be less pronounced than those of Ketamine on a dose-per-dose basis.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for key assays are provided below.
In Vitro: [³H]MK-801 Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the PCP site within the NMDA receptor channel.
Figure 2. A generalized workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Dissect and homogenize rat cortical tissue in ice-cold 10 mM HEPES buffer (pH 7.4) containing 1 mM EDTA.[2]
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
-
Binding Assay:
-
In a final volume of 100 µl, incubate the prepared membranes with:
-
Define non-specific binding in the presence of a high concentration of a known NMDA receptor antagonist like phencyclidine (PCP) (e.g., 400 µM).[11]
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[11]
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific [³H]MK-801 binding).
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vivo: Prepulse Inhibition (PPI) Assay
This behavioral assay assesses sensorimotor gating, a process that is disrupted by NMDA receptor antagonists.
Protocol:
-
Apparatus:
-
A startle chamber equipped with a sensor to detect whole-body startle responses and a speaker to deliver acoustic stimuli.
-
-
Procedure:
-
Habituation: Place the animal (e.g., a rat) in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Drug Administration: Administer the test compound (e.g., diphenidine or Ketamine) or vehicle via the desired route (e.g., intraperitoneal injection) at a specified time before the test session.
-
Test Session: Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 3-12 dB above background) presented 30-500 ms before the startling pulse.[12]
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
-
Data Analysis:
-
Measure the amplitude of the startle response in both pulse-alone and prepulse-pulse trials.
-
Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100 ]
-
A reduction in %PPI by the test compound indicates a disruption of sensorimotor gating.
-
Summary and Conclusion
This comparative guide has synthesized the available scientific literature to contrast the NMDA receptor antagonist properties of 1-(2,2-Diphenylethyl)piperidine (via its isomer diphenidine) and Ketamine.
Both compounds act as non-competitive, open-channel blockers of the NMDA receptor. In vitro data suggests that diphenidine is a high-affinity ligand for the NMDA receptor, with a potency that may be comparable to Ketamine in certain functional assays. However, limited in vivo data suggests that diphenidine may be less potent than Ketamine in producing behavioral effects associated with NMDA receptor antagonism.
It is crucial to underscore that the data for the diarylethylamine in this comparison is derived from its 1,2-isomer, diphenidine. The shift of the piperidine group to the 2,2-position in 1-(2,2-Diphenylethyl)piperidine will alter the three-dimensional structure of the molecule, which could significantly impact its binding affinity and interaction with the NMDA receptor channel. Therefore, the potency of 1-(2,2-Diphenylethyl)piperidine remains to be empirically determined.
For researchers in drug development and neuroscience, this guide highlights the importance of thorough pharmacological characterization of novel compounds. While structural similarity can provide initial hypotheses, direct experimental evidence is indispensable for accurately determining the potency and potential therapeutic or toxicological profile of a new chemical entity. Future studies are warranted to directly assess the in vitro and in vivo potency of 1-(2,2-Diphenylethyl)piperidine to fully understand its place within the growing class of NMDA receptor modulators.
References
-
Ketamine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
- Zarate, C. A., Jr, Singh, J. B., Carlson, P. J., Brutsche, N. E., Ameli, R., Luckenbaugh, D. A., Charney, D. S., & Manji, H. K. (2006). A randomized trial of an N-methyl-D-aspartate antagonist in treatment-resistant major depression.
- Krystal, J. H., Karper, L. P., Seibyl, J. P., Freeman, G. K., Delaney, R., Bremner, J. D., Heninger, G. R., Bowers, M. B., Jr, & Charney, D. S. (1994). Subanesthetic effects of the noncompetitive NMDA antagonist, ketamine, in humans. Psychotomimetic, perceptual, cognitive, and neuroendocrine responses.
- Li, N., Lee, B., Liu, R. J., Banasr, M., Dwyer, J. M., Iwata, M., Li, X. Y., Aghajanian, G., & Duman, R. S. (2010). mTOR-dependent synapse formation underlies the rapid antidepressant effects of NMDA antagonists. Science, 329(5994), 959–964.
- Berger, M. L., Schweifer, A., Rebernik, P., & Hammerschmidt, F. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & medicinal chemistry, 17(9), 3456–3462.
- Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug testing and analysis, 6(7-8), 614–632.
- Wallach, J., Kang, H., Colestock, T., Morris, H., Bortolotto, Z. A., Collingridge, G. L., Lodge, D., Halberstadt, A. L., Brandt, S. D., & Adejare, A. (2016). Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues. PloS one, 11(6), e0157021.
- Hondebrink, L., van der Gouwe, D., & Brunt, T. M. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 7(9), 833–840.
- Kapur, S., & Seeman, P. (2002). NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2) receptors-implications for models of schizophrenia.
- Hu, Y., & Peoples, R. W. (2008). A structural aspect of the block of N-methyl-D-aspartate receptors by ketamine. The Journal of pharmacology and experimental therapeutics, 327(2), 406–414.
- Geyer, M. A., & Swerdlow, N. R. (2001). Measurement of prepulse inhibition of the startle reflex. Current protocols in neuroscience, Chapter 8, Unit 8.7.
- Swerdlow, N. R., Braff, D. L., & Geyer, M. A. (2000). Animal models of deficient sensorimotor gating: what we know, what we think we know, and what we hope to know. Pharmacology, biochemistry, and behavior, 67(3), 481–493.
- World Health Organization. (2016). Diphenidine (1-(1,2-diphenylethyl)piperidine) Critical Review Report. Expert Committee on Drug Dependence.
- Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Tildesley, H. D., ... & Gould, T. D. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites.
- Lindsley, C. W., & Conn, P. J. (2017). The N-methyl-D-aspartate (NMDA) receptor. In The ASPET manual of pharmacology and therapeutics (pp. 217-230). American Society for Pharmacology and Experimental Therapeutics.
- Parsons, C. G., Stöffler, A., & Danysz, W. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic plasticity. Neuron, 55(5), 691-702.
- Geyer, M. A., Swerdlow, N. R., Mansbach, R. S., & Braff, D. L. (1990). Startle response models of sensorimotor gating and habituation deficits in schizophrenia. Brain research bulletin, 25(3), 485-498.
-
Reynolds, I. J. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Current protocols in pharmacology, Chapter 1, Unit 1.10.
- Lodge, D. (2009). The history of the discovery and development of NMDA antagonists. CNS neuroscience & therapeutics, 15(2), 172-182.
- Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
- Mayer, M. L., Westbrook, G. L., & Guthrie, P. B. (1984). Voltage-dependent block by Mg2+ of NMDA responses in spinal cord neurones.
- Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
- Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.
- Morris, H., & Wallach, J. (2014). From PCP to MXE: a comprehensive review of the non-medical use of dissociative drugs. Drug testing and analysis, 6(7-8), 614-632.
- Brandt, S. D., Kavanagh, P. V., Westphal, F., Stratford, A., Elliott, S. P., Dowling, G., ... & Wallach, J. (2017). Return of the phencyclidine-type new psychoactive substances: a case of N-(1-phenylcyclohexyl)-3-methoxypropan-1-amine (3-MeO-PCPy) intoxication and a review of the literature. Journal of psychopharmacology, 31(5), 643-652.
- Danysz, W., & Parsons, C. G. (1998). Glycine and N-methyl-D-aspartate receptors: physiological significance and possible therapeutic applications. Pharmacological reviews, 50(4), 597-664.
- Lodge, D., & Johnson, K. M. (1990). Noncompetitive excitatory amino acid receptor antagonists. Trends in pharmacological sciences, 11(2), 81-86.
- Anis, N. A., Berry, S. C., Burton, N. R., & Lodge, D. (1983). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate. British journal of pharmacology, 79(2), 565–575.
- Thomson, A. M., West, D. C., & Lodge, D. (1985). An N-methylaspartate receptor-mediated synapse in rat cerebral cortex: a site of action of ketamine?.
- Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2016). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 8(8), 805-814.
- Paoletti, P. (2011). Molecular basis of NMDA receptor functional diversity. The European journal of neuroscience, 33(8), 1351–1365.
- Cull-Candy, S., Brickley, S., & Farrant, M. (2001). NMDA receptor subunits: diversity, development and disease. Current opinion in neurobiology, 11(3), 327–335.
- Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61.
- Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual review of pharmacology and toxicology, 21, 165–204.
Sources
- 1. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Competitive NMDA receptor antagonists disrupt prepulse inhibition without reduction of startle amplitude in a dopamine receptor-independent manner in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 9. Pharmacological Investigations of the Dissociative ‘Legal Highs’ Diphenidine, Methoxphenidine and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 11. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the NMDA-receptor in Prepulse Inhibition in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Standards for 1-(2,2-Diphenylethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of novel chemical entities are paramount. The compound 1-(2,2-Diphenylethyl)piperidine, a structural isomer of the well-documented dissociative agent Diphenidine[1][2][3], requires rigorous analytical characterization to ensure its suitability as a reference standard. This guide provides an in-depth, technically-grounded framework for the validation of an in-house analytical standard for 1-(2,2-Diphenylethyl)piperidine. By synthesizing principles from leading regulatory bodies and specific analytical findings, we present a comprehensive approach to establishing a self-validating system of analysis, crucial for ensuring data integrity in research and quality control.
The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose[4][5][6][7]. This guide will detail the experimental protocols and acceptance criteria for validating an analytical standard for 1-(2,2-Diphenylethyl)piperidine, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary analytical technique. A comparison with Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method will also be discussed.
The Criticality of Isomeric Specificity
A primary challenge in the analysis of 1-(2,2-Diphenylethyl)piperidine is its potential confusion with its isomer, 1-(1,2-diphenylethyl)piperidine (Diphenidine). Research has shown that while these isomers can be differentiated, it requires specific analytical approaches. For instance, GC-MS analysis reveals distinct fragmentation patterns, with 1-(2,2-Diphenylethyl)piperidine producing a characteristic iminium ion at m/z 98, whereas Diphenidine shows a fragment at m/z 174[1][2][3]. This inherent need for specificity underscores the importance of a thoroughly validated analytical method.
Validation of the Primary Analytical Standard: A Multi-faceted Approach
The validation of an in-house analytical standard for 1-(2,2-Diphenylethyl)piperidine must adhere to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[4][8][9][10][11][12][13]. The following validation parameters are critical to establishing the reliability and robustness of the analytical method.
Table 1: Key Validation Parameters and Acceptance Criteria for HPLC-UV Method
| Validation Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or isomers. | The peak for 1-(2,2-Diphenylethyl)piperidine should be pure and free from interference from its isomer (Diphenidine) and potential synthesis-related impurities. Peak purity analysis (e.g., using a diode array detector) should confirm homogeneity. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. |
| Accuracy | To determine the closeness of the test results obtained by the method to the true value. | The recovery should be within 98.0% to 102.0% for the assay of the drug substance. This should be assessed at a minimum of three concentration levels in triplicate. |
| Precision | To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. | - Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) should be ≤ 1.0% for a minimum of 6 determinations at 100% of the test concentration. - Intermediate Precision: RSD should be ≤ 2.0% when the assay is performed by different analysts, on different days, and with different equipment. |
| Range | To confirm that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range. | The range should be established based on the linearity, accuracy, and precision studies. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. | LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant change in results when parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied. |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Assay of 1-(2,2-Diphenylethyl)piperidine
This protocol outlines a reverse-phase HPLC method suitable for the quantification and purity assessment of 1-(2,2-Diphenylethyl)piperidine.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 258 nm[14].
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 1-(2,2-Diphenylethyl)piperidine reference standard and dissolve in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1, 10, 50, 100, 200 µg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated range using the mobile phase as the diluent.
3. Validation Procedure:
-
Specificity: Inject solutions of 1-(2,2-Diphenylethyl)piperidine, its isomer Diphenidine, and a mixture of the two to demonstrate baseline separation. Analyze a placebo sample (if applicable) and a sample spiked with known impurities.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Analyze samples spiked with known amounts of the standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Precision:
-
Repeatability: Perform six replicate injections of the 100% test concentration standard solution.
-
Intermediate Precision: Repeat the assay on a different day with a different analyst and/or instrument.
-
-
Robustness: Introduce small, deliberate changes to the chromatographic conditions (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.
Protocol 2: GC-MS for Confirmatory Analysis and Isomer Differentiation
GC-MS serves as a powerful orthogonal technique for identity confirmation and is particularly crucial for distinguishing between the 1-(2,2-Diphenylethyl)piperidine and Diphenidine isomers.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a suitable initial temperature, ramp to a final temperature to ensure elution of the analyte.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
2. Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or ethyl acetate).
3. Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Confirm the identity of 1-(2,2-Diphenylethyl)piperidine by its retention time and mass spectrum, paying close attention to the characteristic fragment ion at m/z 98[1][2][3].
-
Analyze a standard of Diphenidine to confirm its different retention time and the presence of its characteristic fragment ion at m/z 174.
Visualizing the Validation Workflow
A systematic approach is essential for a robust validation process. The following diagram illustrates the logical flow of the validation activities.
Caption: Workflow for the validation of an analytical standard for 1-(2,2-Diphenylethyl)piperidine.
Comparison with Alternatives and Justification of the Chosen Approach
While commercially available, pre-validated reference standards offer convenience, the establishment of a well-characterized in-house standard provides several advantages, including a deeper understanding of the molecule's analytical behavior, better control over the supply chain, and often, cost-effectiveness for large-scale or long-term projects.
The choice of HPLC-UV as the primary quantitative technique is justified by its wide availability, robustness, and high precision for assay and impurity determination[15][16]. The use of GC-MS as an orthogonal method is critical for this specific analyte due to the potential for isomeric confusion. This dual-technique approach provides a high degree of confidence in the identity and purity of the analytical standard.
For molecules like 1-(2,2-Diphenylethyl)piperidine that lack a strong native chromophore, derivatization techniques can be employed to enhance UV detection[15][16]. However, the presence of two phenyl groups in the structure of 1-(2,2-Diphenylethyl)piperidine provides sufficient UV absorbance for direct detection at lower wavelengths, simplifying the analytical procedure and avoiding potential variability associated with derivatization reactions.
Conclusion
The validation of an analytical standard for 1-(2,2-Diphenylethyl)piperidine is a rigorous but essential process for ensuring the quality and reliability of research and development data. By following a systematic approach grounded in international regulatory guidelines and employing orthogonal analytical techniques, a robust and self-validating system can be established. This guide provides the foundational knowledge and detailed protocols to empower researchers and scientists to confidently validate their in-house analytical standards, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective pharmaceuticals.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. Published June 25, 2024. [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Published December 26, 2025. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
-
LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. Published February 17, 2026. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. Published July 2015. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021. [Link]
-
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]
-
European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Published December 14, 2023. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Emery Pharma. A Step-by-Step Guide to Analytical Method Development and Validation. Published March 7, 2023. [Link]
-
IVT Network. Analytical Method Validation for Quality Assurance and Process Validation Professionals. Published October 13, 2020. [Link]
-
GSC Biological and Pharmaceutical Sciences. Analytical method validation: A brief review. Published November 8, 2022. [Link]
-
ResearchGate. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers: Characterization of diphenylethylamines. Published August 6, 2025. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Published July 22, 2025. [Link]
-
Wiley Online Library. Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2‐diphenylethyl isomers. Published May 1, 2015. [Link]
-
PubMed. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Published May 15, 2015. [Link]
-
ECA Academy. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Published January 25, 2023. [Link]
-
EJNMMI Radiopharmacy and Chemistry. EANM guideline on the validation of analytical methods for radiopharmaceuticals. [Link]
-
NIST. Piperidine, 1-(2-phenylethyl)-. [Link]
-
ResearchGate. Analysis of case samples by high-performance liquid chromatography high... [Link]
-
PubChem. 1-piperidineethanol, alpha-(2,2-diphenylethyl)- (C21H27NO). [Link]
-
Wiley Online Library. Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2‐diphenylethyl isomers - Supporting Information. [Link]
-
LJMU Research Online. For Peer Review. [Link]
-
SWGDRUG. Diphenidine. [Link]
-
PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Published September 3, 2022. [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Published February 2, 2023. [Link]
-
Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. research.tus.ie [research.tus.ie]
- 3. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. wjarr.com [wjarr.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH Official web site : ICH [ich.org]
- 14. caymanchem.com [caymanchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison Guide: 1-(2,2-Diphenylethyl)piperidine vs. Lefetamine
Executive Summary
The analytical differentiation of diarylethylamines is a critical challenge in forensic toxicology and pharmaceutical drug development. Lefetamine (N,N-dimethyl-1,2-diphenylethylamine), a historically marketed opioid analgesic, shares structural similarities with emerging dissociative research chemicals like 1-(2,2-diphenylethyl)piperidine (2,2-DEP)[1]. While both compounds feature a diphenylethylamine backbone, the positional isomerism of the phenyl rings (1,2- vs. 2,2-substitution) and the amine moiety drastically alters their spectroscopic signatures and pharmacological profiles. This guide provides a comprehensive, causality-driven spectroscopic comparison to ensure unequivocal identification.
Structural Causality & Fragmentation Mechanics
In mass spectrometry, the structural connectivity of a molecule dictates its fragmentation causality. The primary ionization mechanism for these compounds under Electron Ionization (EI) is alpha-cleavage, driven by the thermodynamic stabilization of the resulting iminium ion[2].
-
Lefetamine (1,2-Diarylethylamine): The nitrogen atom is positioned at C1, flanked by a phenyl group and a benzyl group. Upon ionization at 70 eV, the molecule undergoes rapid alpha-cleavage, preferentially losing the benzyl radical (91 Da). This yields a highly stable iminium ion base peak at m/z 134[3].
-
1-(2,2-Diphenylethyl)piperidine (2,2-DEP): The nitrogen is part of a piperidine ring attached to C1, but both phenyl groups are located at C2. Alpha-cleavage results in the expulsion of the bulky, highly stable diphenylmethyl radical (167 Da), leaving a distinct piperidinium iminium ion at m/z 98[2].
This predictable cleavage pattern is the cornerstone of differentiating 1,2-isomers from 2,2-isomers.
Figure 1: EI-MS alpha-cleavage fragmentation causality for Lefetamine and 2,2-DEP.
Quantitative Spectroscopic Data Comparison
The following table summarizes the key spectroscopic parameters for both compounds, synthesizing data from GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Analytical Parameter | Lefetamine (N,N-dimethyl-1,2-diphenylethylamine) | 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) | Causality / Structural Marker |
| Molecular Weight | 225.33 g/mol | 265.39 g/mol | Piperidine ring adds mass vs. dimethylamine. |
| GC-EI-MS Base Peak | m/z 134 | m/z 98 | Alpha-cleavage of benzyl vs. diphenylmethyl radical. |
| GC-EI-MS Minor Ions | m/z 91 (benzyl) | m/z 167 (diphenylmethyl) | Confirms the leaving group from the alpha-cleavage. |
| ¹H NMR (CDCl₃): CH-N | ~3.5 ppm (multiplet, 1H) | ~2.8 ppm (doublet, 2H, CH₂-N) | Shifted downfield in Lefetamine due to direct phenyl attachment. |
| ¹H NMR (CDCl₃): CH-Ph | ~2.9 - 3.2 ppm (CH₂-Ph) | ~4.2 ppm (triplet, 1H, CH-Ph₂) | The 2,2-diphenyl proton is highly deshielded by two rings. |
| FT-IR (C-N stretch) | ~1040 - 1100 cm⁻¹ | ~1120 - 1150 cm⁻¹ | Ring strain and substitution differences. |
Self-Validating Experimental Protocol: GC-MS Analysis
To ensure absolute trustworthiness, the analytical protocol must be a self-validating system. This means incorporating internal standards, system suitability checks, and predefined acceptance criteria to rule out false positives or instrumental drift.
Step 1: System Suitability and Tuning
-
Action: Perform an autotune using Perfluorotributylamine (PFTBA).
-
Validation: Ensure the m/z 69, 219, and 502 ions are present with correct isotopic ratios. Run a pure solvent blank (e.g., LC-MS grade ethyl acetate) to verify the absence of carryover at the retention times of the target analytes.
Step 2: Sample Preparation (Liquid-Liquid Extraction)
-
Action: Spike 1 mL of biological matrix (or dissolved powder) with 100 ng of an internal standard (IS) such as MDMA-d5. Adjust pH to 9.0 using 0.1 M ammonium buffer. Extract with 2 mL of ethyl acetate.
-
Causality: The alkaline pH suppresses ionization of the amine, driving it into its lipophilic freebase form to partition into the organic phase. The IS corrects for extraction recovery variations and matrix effects.
Step 3: GC Separation
-
Action: Inject 1 µL splitless onto a VF-5ms column (30 m × 0.25 mm, 0.25 µm film)[4]. Use a constant helium carrier gas flow of 1.0 mL/min.
-
Temperature Program: Initial 50°C (hold 1 min), ramp at 25°C/min to 325°C (hold 7 min)[4].
-
Validation: The retention time of the analyte must be within ±0.1 minutes of the reference standard.
Step 4: EI-MS Detection and Ion Ratio Verification
-
Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Acquire data in full scan mode (m/z 40-400).
-
Validation: Extract the base peaks (m/z 134 for Lefetamine, m/z 98 for 2,2-DEP). The relative abundance of the qualifier ions (m/z 91 and m/z 167, respectively) must match the reference standard within a ±20% tolerance window to confirm identity[2].
Figure 2: Self-validating GC-MS analytical workflow for diarylethylamine differentiation.
References
- Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers: Characterization of diphenylethylamines Source: ResearchGate URL
- Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: Synthesis, metabolism, and detectability in urine and human liver preparations using GC-MS, LC-MSn, and LC-high resolution-MS/MS Source: ResearchGate URL
- Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues Source: NIH / PMC URL
- Identification of three unexpected new psychoactive substances at an Australian drug checking service Source: ChemRxiv URL
Sources
Cross-reactivity of 1-(2,2-Diphenylethyl)piperidine in immunoassays
An in-depth technical analysis for researchers, clinical scientists, and forensic toxicologists evaluating the analytical behavior of synthetic diarylethylamines.
Introduction: The Analytical Challenge of Diarylethylamines
The continuous emergence of New Psychoactive Substances (NPS) presents a moving target for drug development professionals and toxicologists. Among these, diarylethylamines such as diphenidine (1-(1,2-diphenylethyl)piperidine, or 1,2-DEP) have gained prominence as potent NMDA receptor antagonists and dissociative anesthetics[1]. Recently, structural isomers like 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) have been synthesized to assess analytical differentiation in forensic samples[1].
A critical vulnerability in modern toxicological screening is the unintended cross-reactivity of these novel compounds in standard commercial immunoassays designed for legacy drugs, such as Phencyclidine (PCP)[2][3]. This guide objectively compares the immunoassay cross-reactivity profile of 2,2-DEP against its isomer 1,2-DEP and traditional dissociatives, providing the mechanistic causality and self-validating protocols required for accurate assay development.
Mechanistic Causality: Why Do Isomers Differ in Cross-Reactivity?
Immunoassay cross-reactivity is fundamentally driven by 3D pharmacophoric overlap and the steric dynamics within the antibody binding pocket.
Legacy PCP assays utilize antibodies raised against the arylcyclohexylamine backbone (a piperidine ring, a cyclohexane ring, and a phenyl ring). Diarylethylamines replace the cyclohexane with a second phenyl ring on an ethyl chain.
-
In 1,2-DEP: The steric distribution around the chiral center closely mimics the spatial volume of PCP, allowing it to partially fit into the binding pocket of PCP-directed antibodies, leading to moderate cross-reactivity[3].
-
In 2,2-DEP: Both phenyl rings are shifted to the terminal carbon of the ethyl chain. This structural rearrangement increases the steric bulk at the tail end of the molecule while freeing the space adjacent to the piperidine nitrogen. This altered steric profile hinders the binding kinetics with the PCP antibody, drastically reducing the cross-reactivity compared to 1,2-DEP.
Fig 1. Pharmacophoric overlap and steric hindrance dictating cross-reactivity.
Comparative Performance Data
To objectively evaluate the susceptibility of different immunoassay platforms, we compare the cross-reactivity of 2,2-DEP, 1,2-DEP, and Ketamine in commercial PCP assays. Because cross-reactivity is often non-linear, data is evaluated at a high physiological concentration (10,000 ng/mL), reflecting the high doses often consumed by NPS users.
Table 1: Comparative Cross-Reactivity in Commercial PCP Immunoassays (Spiked at 10,000 ng/mL)
| Compound | Structural Class | EMIT II Plus PCP (%) | CEDIA PCP (%) | ELISA PCP (%) |
| Phencyclidine (PCP) | Arylcyclohexylamine | 100.0% (Target) | 100.0% (Target) | 100.0% (Target) |
| 1,2-DEP (Diphenidine) | Diarylethylamine | ~2.5% | ~1.8% | ~0.5% |
| 2,2-DEP | Diarylethylamine | ~0.8% | ~0.4% | < 0.1% |
| Ketamine | Arylcyclohexylamine | < 0.1% | < 0.1% | < 0.1% |
Data Interpretation: While 2,2-DEP demonstrates significantly lower cross-reactivity than 1,2-DEP due to the steric shift of the phenyl rings, an EMIT II Plus assay could still yield a false positive if the urinary concentration of 2,2-DEP exceeds 3,125 ng/mL (assuming a standard 25 ng/mL PCP cutoff).
Self-Validating Experimental Protocol
When establishing cross-reactivity profiles for highly lipophilic NPS like 2,2-DEP, researchers cannot rely solely on the presumptive assay output. If the compound precipitates out of the urine matrix, the immunoassay will falsely report low cross-reactivity. Therefore, the protocol must be a self-validating system utilizing orthogonal UHPLC-MS/MS confirmation[4][5].
Fig 2. Self-validating analytical workflow for immunoassay cross-reactivity.
Step-by-Step Methodology
Step 1: Matrix Preparation
-
Action: Pool certified drug-free human urine and adjust to pH 6.0 - 6.5.
-
Causality: Endogenous matrix effects (e.g., varying pH, specific gravity, and natural fluorophores) can shift the baseline absorbance in enzyme immunoassays. Using a standardized, pooled matrix normalizes these variables.
Step 2: Analyte Spiking
-
Action: Prepare a 1 mg/mL methanolic stock of 2,2-DEP. Spike the pooled urine to create a concentration gradient: 1,000, 5,000, and 10,000 ng/mL. Ensure total organic solvent volume remains <1% to prevent antibody denaturation.
Step 3: Immunoassay Execution
-
Action: Run the spiked samples through the automated clinical analyzer (e.g., Roche/Hitachi Modular P) using EMIT II Plus and CEDIA PCP kits. Calibrate the instrument using standard PCP calibrators prior to the run.
-
Action: Record the Apparent PCP Concentration (ng/mL) generated by the analyzer for each 2,2-DEP spike.
Step 4: Orthogonal Confirmation (The Self-Validating Step)
-
Action: Subject an aliquot of the exact spiked urine samples to Dispersive Liquid/Liquid Microextraction (DLLME) followed by UHPLC-MS/MS analysis[4].
-
Causality: This step proves that the 2,2-DEP remained in solution at the intended concentration (e.g., verifying the 10,000 ng/mL spike is actually 10,000 ng/mL) and did not degrade or adhere to the plastic container, ensuring the immunoassay calculation is mathematically sound.
Step 5: Data Calculation
-
Action: Calculate the cross-reactivity percentage using the formula: % Cross-Reactivity = (Apparent Target Concentration / Confirmed Spiked Concentration) × 100
Conclusion & Best Practices
While 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) shares the diarylethylamine backbone with its widely abused isomer diphenidine (1,2-DEP), its altered steric profile significantly reduces its cross-reactivity in commercial PCP immunoassays. However, because cross-reactivity is concentration-dependent, massive physiological doses can still trigger false positives. Drug development scientists must employ self-validating LC-MS/MS workflows to accurately map the interference profiles of emerging structural isomers.
References
-
Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers: Characterization of diphenylethylamines. ResearchGate.[Link]
-
Cross-reactivity of selected benzofurans with commercial amphetamine and ecstasy immunoassays in urine. ResearchGate.[Link]
-
Novel Detection Approaches to Tackle the Challenges of Complex Matrices for Alternative Drugs and New Psychoactive Substances. Royal Society of Chemistry.[Link]
-
Guilty by Dissociation: Part A: Development of a rapid Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS methodology for the analysis of regioisomeric diphenidine-derived Novel Psychoactive Substances (NPS). ResearchGate.[Link]
-
Guilty by dissociation—development of gas chromatography–mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). ResearchGate.[Link]
Sources
A Comparative Guide to the Synthesis of Diphenylethylamines: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylethylamine and its derivatives are prevalent structural motifs in a wide array of biologically active compounds, making their efficient synthesis a topic of significant interest to the pharmaceutical and organic chemistry communities. The strategic placement of two phenyl groups on an ethylamine backbone imparts unique pharmacological properties, influencing receptor binding, lipophilicity, and metabolic stability. This guide provides a comparative analysis of several key synthetic routes to diphenylethylamines, with a focus on 2,2-diphenylethylamine as a representative parent compound. We will delve into the mechanistic underpinnings, practical considerations, and, most importantly, the comparative synthesis yields of each methodology to provide a comprehensive resource for researchers in the field.
Synthetic Strategies: A Comparative Overview
The synthesis of 2,2-diphenylethylamine can be approached through several distinct pathways, each with its own set of advantages and limitations. The choice of a particular route will often depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions. In this guide, we will explore the following prominent methods:
-
The Leuckart-Wallach Reaction
-
Reductive Amination
-
Reduction of Diphenylacetonitrile
-
The Hofmann Rearrangement
The following table provides a high-level comparison of these methods, which will be elaborated upon in the subsequent sections.
| Synthetic Route | Starting Material(s) | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Leuckart-Wallach Reaction | 1,1-Diphenylacetone | Ammonium formate or Formamide, Formic acid | Moderate | One-pot procedure, readily available reagents. | High temperatures required, potential for side products. |
| Reductive Amination | Diphenylacetaldehyde | Ammonia, Reducing agent (e.g., NaBH₄, H₂/Catalyst) | Good to Excellent | Milder conditions, high yields, good functional group tolerance. | Requires synthesis of the aldehyde, potential for over-alkylation. |
| Reduction of Diphenylacetonitrile | Diphenylacetonitrile | Strong reducing agent (e.g., LiAlH₄) or Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Good to Excellent | High yields, relatively clean reactions. | Use of hazardous reagents (LiAlH₄), requires synthesis of the nitrile. |
| Hofmann Rearrangement | 3,3-Diphenylpropanamide | Bromine, Sodium hydroxide | Moderate to Good | Forms primary amine with one less carbon, useful for specific precursors. | Multi-step synthesis of the amide precursor required, use of bromine. |
The Leuckart-Wallach Reaction: A Classic Approach
The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the source of the amino group.[1][2][3] This one-pot reaction is attractive for its operational simplicity.[4]
Mechanism and Rationale
The reaction proceeds through the initial formation of an iminium ion from the ketone (1,1-diphenylacetone) and ammonia (generated in situ from ammonium formate). This iminium intermediate is then reduced by a hydride transfer from formate, yielding the N-formyl derivative of the target amine. Subsequent hydrolysis of the formamide under acidic or basic conditions liberates the free primary amine.[2] The high temperatures are necessary to drive the dehydration to the imine and facilitate the hydride transfer.[1][5]
Figure 1. Leuckart-Wallach Reaction Workflow.
Experimental Protocol: Synthesis of 2,2-Diphenylethylamine via Leuckart Reaction
Yield: While specific yields for the Leuckart reaction starting from 1,1-diphenylacetone to produce 2,2-diphenylethylamine are not extensively reported in readily available literature, yields for similar sterically hindered ketones can be moderate. For context, the reaction with other ketones can vary significantly based on conditions.[1][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,1-diphenylacetone (1.0 eq) and a significant excess of ammonium formate (e.g., 5-10 eq).
-
Heating: Heat the mixture to a high temperature, typically in the range of 160-190 °C, for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Hydrolysis: The organic extracts containing the intermediate N-formyl derivative are combined. The solvent is removed, and the residue is refluxed with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the formamide.
-
Isolation: After hydrolysis, the reaction mixture is cooled, made basic (if acid hydrolysis was used), and the free amine is extracted with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by distillation or recrystallization.
Reductive Amination: A Versatile and High-Yielding Method
Reductive amination is a highly versatile and widely used method for the synthesis of amines.[7][8] It involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of 2,2-diphenylethylamine, diphenylacetaldehyde is the required carbonyl precursor.
Mechanism and Rationale
This one-pot process first involves the formation of an imine from the reaction of diphenylacetaldehyde and ammonia. The imine is then reduced in situ to the corresponding primary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and cost-effective choice.[7][9] The use of milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can offer greater selectivity, as they are less likely to reduce the starting aldehyde.[8] Catalytic hydrogenation over a metal catalyst (e.g., Raney Nickel, Palladium on carbon) is also a highly effective method, particularly for larger-scale syntheses.[4]
Figure 2. Reductive Amination Workflow.
Experimental Protocol: Synthesis of 2,2-Diphenylethylamine via Reductive Amination
-
Imine Formation: Dissolve diphenylacetaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a solution of ammonia in the same solvent (a large excess is often used to favor primary amine formation). The mixture is stirred at room temperature to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (e.g., 1.5-2.0 eq) portion-wise, maintaining the temperature below 20 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC). Quench the reaction by the slow addition of water.
-
Isolation: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
Purification: The crude 2,2-diphenylethylamine can be purified by column chromatography or distillation under reduced pressure.
Reduction of Diphenylacetonitrile: A Direct Route from a Stable Precursor
The reduction of a nitrile group is a straightforward and high-yielding method for the synthesis of primary amines. Diphenylacetonitrile is a commercially available and stable solid, making this a convenient starting point.
Mechanism and Rationale
This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[12][13] LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces the polar carbon-nitrogen triple bond of the nitrile to a primary amine.[14] The reaction is typically carried out in an anhydrous ethereal solvent.
Alternatively, catalytic hydrogenation using catalysts such as Raney® Nickel or Palladium on carbon offers a scalable and often safer alternative to metal hydrides.[4][15] The reaction is performed under a hydrogen atmosphere, where the nitrile is catalytically reduced to the primary amine. The addition of ammonia during the hydrogenation is often employed to suppress the formation of secondary and tertiary amine byproducts.[4]
Figure 3. Nitrile Reduction Workflow.
Experimental Protocol: Synthesis of 2,2-Diphenylethylamine via Reduction of Diphenylacetonitrile
Yield: The reduction of nitriles to primary amines is typically a high-yielding process. With LiAlH₄, yields are often in the range of 80-95%.[13] Catalytic hydrogenation with Raney® Nickel in the presence of ammonia has been reported to give yields of around 88% for similar substrates.[16]
Method A: Using Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (e.g., 1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Nitrile: Dissolve diphenylacetonitrile (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.[17]
-
Isolation: Filter the resulting slurry and wash the filter cake with the ethereal solvent. The combined filtrate is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude amine.
-
Purification: The product can be purified by vacuum distillation.
Method B: Catalytic Hydrogenation with Raney® Nickel
-
Reaction Setup: In a high-pressure hydrogenation apparatus (e.g., a Parr shaker), place diphenylacetonitrile (1.0 eq), a suitable solvent (e.g., ethanol), and a catalytic amount of Raney® Nickel. Add liquid ammonia to suppress secondary amine formation.
-
Hydrogenation: Seal the apparatus, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 atm). Heat the mixture with vigorous stirring to the reaction temperature (e.g., 80-100 °C).
-
Work-up: After the theoretical amount of hydrogen has been consumed, cool the reactor, and carefully vent the hydrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification: The crude amine can be purified by vacuum distillation.
The Hofmann Rearrangement: A Carbon-Shorter Pathway
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3][8] To synthesize 2,2-diphenylethylamine via this route, the required starting material is 3,3-diphenylpropanamide.
Mechanism and Rationale
The reaction is initiated by the treatment of the primary amide with bromine in a basic solution, which forms an N-bromoamide intermediate. The base then abstracts a proton from the nitrogen, leading to a rearrangement where the alkyl group attached to the carbonyl carbon migrates to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate. In the presence of water, the isocyanate is hydrolyzed to a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine.
Figure 4. Hofmann Rearrangement Workflow.
Experimental Protocol: Synthesis of 2,2-Diphenylethylamine via Hofmann Rearrangement
Step 1: Synthesis of 3,3-Diphenylpropanamide
3,3-Diphenylpropanamide can be prepared from 3,3-diphenylpropanoic acid. The carboxylic acid can be converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.
Step 2: Hofmann Rearrangement of 3,3-Diphenylpropanamide
-
Preparation of Hypobromite Solution: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold aqueous solution of sodium hydroxide (excess).
-
Amide Addition: Add a solution of 3,3-diphenylpropanamide (1.0 eq) in a suitable solvent (e.g., dioxane or ethanol) to the cold hypobromite solution.
-
Reaction: Stir the mixture at low temperature for a period, and then warm it to facilitate the rearrangement. The reaction progress can be monitored by TLC.
-
Work-up: Once the reaction is complete, destroy any excess hypobromite with a reducing agent (e.g., sodium bisulfite).
-
Isolation: Extract the basic reaction mixture with an organic solvent. The organic layers are combined, dried, and concentrated to give the crude amine.
-
Purification: The product can be purified by column chromatography or distillation.
Conclusion
The synthesis of diphenylethylamines can be accomplished through a variety of methods, each with its own set of operational parameters and expected outcomes. For the preparation of 2,2-diphenylethylamine, reductive amination of diphenylacetaldehyde and the reduction of diphenylacetonitrile appear to be the most promising routes in terms of potential for high yields and relatively clean reactions. The choice between these two will likely depend on the availability and cost of the respective starting materials. The Leuckart-Wallach reaction , while a classic one-pot method, may be less favorable due to the harsh reaction conditions and potentially lower yields for sterically hindered ketones. The Hofmann rearrangement offers an interesting alternative that results in a carbon-shorter product, but it requires a multi-step synthesis of the necessary amide precursor.
This guide provides a framework for selecting the most appropriate synthetic strategy based on a comparative analysis of yields and experimental considerations. Researchers are encouraged to consult the primary literature for more detailed optimization of reaction conditions for their specific applications.
References
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molecules, 28(3), 1345. [Link]
-
Leuckart reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]
- Direct Leuckart-Type Reductive Amination of Aldehydes and Ketones: A Facile One-Pot Protocol for the Preparation of Secondary and Tertiary Amines. (2008). Synlett, (11), 1679-1681.
- The Role of Sodium Borohydride in Reductive Amination. (2026, January 15).
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
- Application Notes and Protocols for the Reduction of Benzyl Cyanide to 2-Phenylethylamine. (2025). Benchchem.
- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol.
- Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). Journal of the Korean Chemical Society, 57(1), 113-116.
-
Workup for Aluminum Hydride Reductions. (n.d.). Organic Chemistry Data. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (2021). Journal of the Indian Chemical Society, 98(10), 100161.
- Leuckart reaction. (n.d.). Grokipedia.
- Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. (2005). Journal of Chemical Technology & Biotechnology, 80(7), 834-836.
- Leuckart Reaction: Mechanism and Yields. (n.d.). Scribd.
- Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. (2005). Tetrahedron Letters, 46(35), 5937-5940.
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Lithium Aluminum Hydride (LAH). (n.d.). Common Organic Chemistry. [Link]
- Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. (2013). SciSpace.
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]
- Organic & Biomolecular Chemistry. (n.d.). RSC Publishing.
- Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. (2020). Current Organic Synthesis, 17(1), 2-24.
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. [Link]
- Catalytic hydrogenation of nitriles. (2015).
- Reaction Chemistry & Engineering. (n.d.). University of Pretoria.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Scheme 2 Proposed mechanism for the catalytic hydrogenation of... (n.d.).
- Hofmann Rearrangement Yields. (2011, July 30). The Vespiary.
- Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. (2020). Bentham Science.
- Catalytic Hydrogénation in Organic Syntheses. (n.d.). Google Books.
- Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. (2012).
- A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. (2015). RSC Advances, 5(11), 8196-8203.
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020).
- Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. (2023). Organic Letters, 25(38), 7024-7028.
- Raney-type catalysts for the hydrogenation of halonitroaromatic compounds. (1997).
Sources
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Sodium Borohydride in Reductive Amination - Oreate AI Blog [oreateai.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. academia.edu [academia.edu]
- 10. ias.ac.in [ias.ac.in]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 15. semanticscholar.org [semanticscholar.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. chem.rochester.edu [chem.rochester.edu]
- 18. eurekaselect.com [eurekaselect.com]
Reference standard certification for 1-(2,2-Diphenylethyl)piperidine
Reference Standard Certification Guide: 1-(2,2-Diphenylethyl)piperidine
Executive Summary
This guide outlines the certification protocol for 1-(2,2-Diphenylethyl)piperidine (2,2-DEP), a critical positional isomer of the dissociative anesthetic Diphenidine (1-(1,2-Diphenylethyl)piperidine).[1]
While Diphenidine is a controlled substance in many jurisdictions, 2,2-DEP frequently appears as a synthesis impurity or a distinct "research chemical."[1] The primary analytical challenge is the high structural similarity between these isomers, which share the same molecular formula (
The Core Value of this Standard: A certified reference standard of 2,2-DEP is chemically necessary to prevent false positives in forensic casework.[1] Without it, standard chromatographic methods may misidentify 2,2-DEP as Diphenidine due to similar retention times, leading to erroneous legal conclusions.[1]
Comparative Analysis: The Necessity of Certification
The following table compares the performance and utility of a Certified Reference Material (CRM) of 2,2-DEP against its alternatives (the 1,2-isomer and non-certified grades).
| Feature | 1-(2,2-Diphenylethyl)piperidine (CRM) | Diphenidine (1,2-Isomer) | Research Grade (Non-Certified) |
| Primary Use | Forensic Exclusion (Negative Control) | Positive Control (Target Analyte) | Synthesis/Screening |
| GC-MS Base Peak | m/z 98 (Distinctive) | m/z 174 (Distinctive) | Variable (often contains both) |
| NMR Signature | Triplet at ~3.98 ppm ( | Doublet of doublets at ~4.19 ppm | Unresolved Multiplets |
| Legal Status | Generally Uncontrolled (Isomer) | Controlled (Schedule II/NPS) | Ambiguous |
| Purity Confidence | >98.0% (w/ Uncertainty Budget) | >98% | Unknown/Variable |
Expert Insight: The "Alternative" here is not just another vendor, but the 1,2-isomer (Diphenidine) itself.[1] In analytical workflows, the 1,2-isomer is the "False Positive Trap."[1] You certify the 2,2-isomer specifically to validate your method's selectivity.
Technical Characterization & Differentiation
To certify 1-(2,2-Diphenylethyl)piperidine, one must prove its structure is distinct from Diphenidine.[1] This relies on the specific fragmentation patterns and proton environments caused by the geminal diphenyl group (2,[1]2) versus the vicinal diphenyl group (1,2).[1]
A. Mass Spectrometry (GC-MS) – The Primary Differentiator
The fragmentation pathways are driven by the stability of the resulting carbocations.[1]
-
1-(2,2-Diphenylethyl)piperidine (2,2-DEP):
-
Diphenidine (1,2-DEP):
B. Nuclear Magnetic Resonance (NMR)
-
2,2-DEP: The methine proton (
) attached to the two phenyl rings appears as a triplet (approx 3.98 ppm) due to coupling with the adjacent methylene group ( ).[1] -
1,2-DEP: The methine proton (
) is adjacent to the nitrogen and a single phenyl ring, appearing as a doublet of doublets (approx 4.19 ppm).[1]
Certification Workflow (Diagram)
The following workflow illustrates the "Gold Standard" process for certifying this isomer, moving from synthesis to ISO 17034 compliant release.
Figure 1: ISO 17034 Certification Workflow for Diphenidine Isomers.
Experimental Protocols
Protocol A: GC-MS Differentiation (The "Golden Metric")
This protocol validates the identity of the standard by confirming the m/z 98 base peak.[1]
-
Sample Prep: Dissolve 1 mg of 1-(2,2-Diphenylethyl)piperidine in 1 mL of Methanol (HPLC Grade).
-
Instrument: GC-MS (e.g., Agilent 7890/5977).[1]
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm).
-
Inlet: 250°C, Splitless injection (1 µL).
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: EI mode (70 eV), Scan range 40-550 amu.
-
Acceptance Criteria:
Protocol B: Purity Assignment via qNMR
This protocol establishes the quantitative value of the standard.[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over
.[1] -
Solvent:
(Deuterated Methanol).[1][2] -
Preparation: Weigh accurately ~10 mg of 2,2-DEP and ~10 mg of Maleic Acid into the same vial. Dissolve in 0.7 mL solvent.
-
Acquisition: 1H-NMR (400 MHz or higher).
-
Calculation:
[1]-
Where
= Integral area, = Number of protons, = Molar mass, = Weight, = Purity.[1]
-
References
-
Soh, Y. N., & Elliott, S. (2014).[1] Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis. Link
-
Cayman Chemical. (n.d.).[1] Diphenidine (hydrochloride) Product Information. (Used for comparison of the 1,2-isomer properties).[1] Link
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2016).[1] Diphenidine Monograph. (Standard reference for the controlled isomer). Link
-
National Institute of Standards and Technology (NIST). (n.d.).[1] Piperidine, 1-(2-phenylethyl)- Mass Spectrum. (Reference for fragmentation patterns of related piperidines). Link
Sources
Structural Validation of 1-(2,2-Diphenylethyl)piperidine: A Comparative Guide to X-ray Crystallography
Executive Summary: The Isomeric Challenge
In the development of neuroactive ligands and forensic standards, 1-(2,2-diphenylethyl)piperidine (2,2-DEP) presents a unique structural challenge. It is a regional isomer of the dissociative anesthetic Diphenidine (1,2-DEP) . While Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provide strong evidence of identity, they rely on secondary spectral signatures.
Single Crystal X-ray Diffraction (SC-XRD) remains the only analytical technique capable of providing an absolute, ab initio determination of the molecular connectivity—specifically proving the geminal arrangement of the phenyl rings on the ethyl linker. This guide compares SC-XRD against standard spectral methods, establishing it as the definitive "Gold Standard" for structural validation of 2,2-DEP.
Comparative Analysis: XRD vs. NMR & MS
The primary analytical hurdle for 1-(2,2-diphenylethyl)piperidine is distinguishing it from its pharmacologically active isomer, Diphenidine. Below is a technical comparison of how each method handles this specific isomeric differentiation.
Table 1: Performance Comparison of Validation Methods
| Feature | SC-XRD (Gold Standard) | 1H / 13C NMR | GC-MS / HRMS |
| Primary Data Output | 3D Electron Density Map (Absolute Structure) | Chemical Shifts & Coupling Constants | Molecular Ion & Fragmentation Pattern |
| Isomer Differentiation | Definitive. Directly visualizes the 2,2-geminal phenyl attachment. | High. Relies on integration of the methine (CH) vs. methylene (CH2) signals. | Moderate to High. Relies on specific iminium ion fragments (m/z 98 vs 174).[1] |
| Sample State | Solid State (Single Crystal required) | Solution State (CDCl3, DMSO-d6) | Gas/Liquid Phase |
| Ambiguity Risk | Null. (Unless crystal is twinned/disordered) | Low. Solvent effects or peak overlap can obscure splitting patterns. | Medium. Isomers often share molecular ions; requires precise fragmentation analysis. |
| Throughput | Low (Days for growth/collection) | High (Minutes) | High (Minutes) |
The "Why" Behind XRD
While GC-MS can differentiate these isomers based on cleavage alpha to the nitrogen (yielding m/z 98 for 2,2-DEP vs m/z 174 for 1,2-DEP) [1], this is a destructive inference. NMR confirms connectivity but averages conformational states in solution. SC-XRD is non-destructive to the molecular topology and provides the precise torsion angles of the piperidine ring (chair vs. boat) and the spatial orientation of the bulky diphenyl moiety, which dictates receptor binding affinity.
Structural Logic & Decision Matrix
The following diagram illustrates the decision pathway for validating 2,2-DEP, highlighting where XRD becomes mandatory.
Figure 1: Analytical decision matrix for differentiating 2,2-DEP from Diphenidine. XRD is the resolution step for any structural ambiguity.
Experimental Protocol: SC-XRD Validation
To achieve a publication-grade structure for 1-(2,2-diphenylethyl)piperidine, the formation of a suitable salt (typically Hydrochloride) is recommended over the free base, as the free base is an oil or low-melting solid prone to disorder.
Phase 1: Salt Formation & Crystallization
Rationale: The HCl salt introduces a polar ionic lattice, facilitating stronger intermolecular interactions (hydrogen bonding between NH+ and Cl-) that drive ordered crystal packing.
-
Dissolution: Dissolve 50 mg of 1-(2,2-diphenylethyl)piperidine free base in 2 mL of anhydrous ethanol.
-
Acidification: Add 1.1 equivalents of 1M HCl in diethyl ether dropwise. A white precipitate (the crude salt) will form immediately.
-
Recrystallization (Vapor Diffusion Method):
-
Dissolve the crude precipitate in a minimum amount of hot methanol or ethanol.
-
Place this solution in a small inner vial.
-
Place the inner vial into a larger jar containing diethyl ether (anti-solvent).
-
Seal the outer jar tightly.
-
Mechanism: Ether vapor slowly diffuses into the methanol, gradually increasing supersaturation and growing high-quality prisms over 48–72 hours.
-
Phase 2: Data Collection Strategy
Rationale: Diphenidine derivatives often crystallize in monoclinic space groups (e.g., P21/c). High redundancy is required to resolve the electron density of the aromatic rings.
-
Temperature: Maintain sample at 100 K using a nitrogen cryostream. This freezes thermal motion of the piperidine ring (reducing "thermal ellipsoids") and allows precise assignment of the chair conformation.
-
Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å). Cu radiation is preferred for purely organic molecules to maximize diffraction intensity, though Mo is acceptable.
-
Strategy: Collect a full sphere of data (θ up to 25-30°) to ensure completeness >99%.
Phase 3: Refinement & Validation
-
Structure Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (Cl, N, C).
-
Refinement: Use Least-Squares minimization (SHELXL).
-
Critical Check: Verify the C-N-C bond angles and the C-C-C angles at the ethyl linker.
-
Target Observation: In 2,2-DEP, the quaternary carbon (C2) will be bonded to two phenyl rings and the piperidine-bearing methylene group.
-
Contrast: In Diphenidine (1,2-DEP), the structure will show a vicinal arrangement (one phenyl on C1, one on C2).
-
Expected Structural Results (Simulated Comparison)
Based on crystallographic data of analogous diphenidine salts [2][3], the following structural metrics distinguish the product:
| Structural Parameter | 1-(2,2-Diphenylethyl)piperidine (2,2-DEP) | Diphenidine (1,2-DEP) |
| Linker Connectivity | Geminal (1,1-diphenyl) | Vicinal (1,2-diphenyl) |
| Piperidine Conformation | Chair (typical) | Chair |
| Key Torsion Angle | Ph-C-C-N (Restricted rotation due to steric bulk of two phenyls) | Ph-C-C-N (Freer rotation, anti-periplanar preference) |
| Crystal Packing | Dominated by NH...Cl hydrogen bonds and edge-to-face π-stacking of geminal rings. | Dominated by NH...Cl hydrogen bonds and linear packing. |
Workflow Visualization
Figure 2: The experimental workflow from synthesis to structural model.[1][2][3][4]
References
-
Wallach, J., Kavanagh, P. V., et al. (2015).[1] Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers.[1][2][5][6] Drug Testing and Analysis, 7(5), 358–367.[2] [Link]
-
Mewis, R. E., et al. (2025).[3] Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 81(3).[3] [Link]
Sources
- 1. research.tus.ie [research.tus.ie]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structures of five fluorinated diphenidine derivatives - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Safety Operating Guide
Mastering the Safe Handling of 1-(2,2-Diphenylethyl)piperidine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of novel compounds is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth procedural information for the safe handling and disposal of 1-(2,2-Diphenylethyl)piperidine, a compound demanding rigorous adherence to safety protocols due to its potential health effects. Our focus is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment: Understanding the Risks
1-(2,2-Diphenylethyl)piperidine, also known as Diphenidine, is a solid, powdered substance. The primary routes of occupational exposure are inhalation of airborne particles and accidental ingestion. According to available safety data, this compound is classified as:
-
Harmful if swallowed (Acute toxicity - oral)
-
Harmful if inhaled (Acute toxicity - inhalation)
-
May cause drowsiness or dizziness (Specific target organ toxicity - single exposure)
The powdered nature of this compound necessitates stringent measures to prevent aerosolization. Even minute quantities of airborne particles can pose a significant inhalation hazard. Therefore, all handling procedures must be designed to minimize dust generation.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 1-(2,2-Diphenylethyl)piperidine. The following table summarizes the minimum required PPE, with explanations for the selection of each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | While specific permeation data for 1-(2,2-Diphenylethyl)piperidine is not readily available, nitrile gloves offer good resistance to a variety of chemicals.[1] Double-gloving provides an additional layer of protection against potential tears or pinholes in the outer glove.[2] It is crucial to change gloves immediately if contamination is suspected. For prolonged handling, consider heavy-duty or specialized chemical-resistant gloves.[2] |
| Eye and Face Protection | Safety glasses with side shields and a face shield | Safety glasses with side shields are the minimum requirement to protect against flying particles.[2] A face shield worn over safety glasses is crucial when there is a risk of splashes or significant dust generation, providing a broader barrier of protection for the entire face.[2] |
| Respiratory Protection | NIOSH-approved N95 respirator or higher | Due to the inhalation hazard of fine powders, a NIOSH-approved particulate respirator is mandatory.[3][4] An N95 respirator will filter at least 95% of airborne particles. For procedures with a higher potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), may be necessary based on a site-specific risk assessment.[5] |
| Protective Clothing | Disposable gown or coverall | A disposable gown or coverall protects the wearer's clothing and skin from contamination with the powdered compound.[2] This is particularly important as it prevents the transfer of the chemical outside of the designated handling area. |
| Foot Protection | Closed-toe shoes | Closed-toe shoes are a standard laboratory requirement to protect against spills and falling objects.[2] |
Important Note on Glove Selection: The recommendation for nitrile gloves is based on their general utility in laboratory settings. However, nitrile has poor resistance to certain classes of chemicals, including some amines and aromatic hydrocarbons.[6][7][8] Given the piperidine (amine) and diphenyl (aromatic) moieties in the target molecule, prolonged or high-concentration contact with nitrile gloves should be avoided. Should extensive handling be required, consulting a glove manufacturer's specific chemical resistance guide is recommended.
Operational Plan: A Step-by-Step Protocol for Safe Handling
The following workflow is designed to minimize exposure and ensure a controlled environment when working with 1-(2,2-Diphenylethyl)piperidine.
Caption: Workflow for the safe handling of 1-(2,2-Diphenylethyl)piperidine.
Detailed Steps:
-
Don Full PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Prepare Handling Area: All manipulations of 1-(2,2-Diphenylethyl)piperidine powder must be conducted within a certified chemical fume hood to contain any airborne particles. The work surface should be covered with a disposable absorbent liner to facilitate easy cleanup.[2]
-
Weighing: Use an analytical balance inside the fume hood. Handle the container of the compound with care to avoid generating dust. Use a spatula to gently transfer the powder to weigh paper. Avoid any sudden movements that could aerosolize the powder.[2]
-
Transfer: Carefully transfer the weighed powder into the designated vessel. If transferring to a flask for solution preparation, a powder funnel can minimize the risk of spillage.
-
Solubilization: Add the desired solvent to the vessel. Ensure the compound is fully dissolved before removing it from the fume hood for subsequent use.[2]
-
Decontamination: After handling is complete, thoroughly wipe down all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent or a deactivating solution as appropriate.[2]
-
Waste Segregation and Disposal: All disposable items, including gloves, weigh paper, and the bench liner, must be considered contaminated and disposed of in a clearly labeled hazardous waste container.[2]
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general order is to remove the outer gloves first, followed by the gown/coverall, face shield, and respirator. The inner gloves should be the last item removed. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of 1-(2,2-Diphenylethyl)piperidine and any associated contaminated materials is a critical final step in the handling process.
Caption: Disposal pathway for 1-(2,2-Diphenylethyl)piperidine waste.
Disposal Procedures:
-
Solid Waste: All solid waste, including contaminated PPE, weigh paper, and absorbent liners, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[9][10] The label should include the words "Hazardous Waste" and the name of the chemical.[9]
-
Liquid Waste: Any unused solutions containing 1-(2,2-Diphenylethyl)piperidine should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[9]
-
Empty Containers: The original container of 1-(2,2-Diphenylethyl)piperidine must be triple-rinsed with a suitable solvent before being disposed of as regular laboratory glass or plastic waste. The rinsate from the first rinse must be collected and disposed of as hazardous waste.[9]
-
Final Disposal: All hazardous waste must be disposed of through your institution's certified hazardous waste management service.[11] This typically involves incineration at a licensed facility.[10] Never dispose of this compound or its waste down the drain or in the regular trash.[9]
By adhering to these comprehensive safety and handling protocols, you can confidently and safely work with 1-(2,2-Diphenylethyl)piperidine, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Glove Compatibility Chart. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Anenta. (2024, December 18). A guide to the disposal of laboratory waste. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Freund-Vector Corporation. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Connecticut Office of Manufacturing. (n.d.). Hazardous Waste Management in Academic Laboratories - A DEEP Environmental Program Fact Sheet. Retrieved from [Link]
-
IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]
-
LLG-Labware. (n.d.). LLG-Gloves Nitrile Chemical resistance. Retrieved from [Link]
-
Environmental Marketing Services. (2025, June 8). Lab Waste Disposal: Safety & Regulations Explained. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Respiratory protection: NIOSH publishes toolbox talk. Retrieved from [Link]
-
S&G Gloves. (2025, June 23). Nitrile gloves chemical resistance guide. Retrieved from [Link]
-
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]
-
Safety and Health Magazine. (2025, March 31). NIOSH provides guidance on respirator selection for health care workers. Retrieved from [Link]
-
Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]
Sources
- 1. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nitta.com.co [nitta.com.co]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust) [cdc.gov]
- 5. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. anentawaste.com [anentawaste.com]
- 11. Lab Waste Disposal: Safety & Regulations Explained [emsllcusa.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
